molecular formula C7H5F3N2O B2721814 5-(TRifluoromethyl)pyridine-3-carboxamide CAS No. 1823366-94-4

5-(TRifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2721814
CAS No.: 1823366-94-4
M. Wt: 190.125
InChI Key: ZWPCLQQKRKZJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(TRifluoromethyl)pyridine-3-carboxamide is a useful research compound. Its molecular formula is C7H5F3N2O and its molecular weight is 190.125. The purity is usually 95%.
BenchChem offers high-quality 5-(TRifluoromethyl)pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(TRifluoromethyl)pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O/c8-7(9,10)5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWPCLQQKRKZJAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1C(F)(F)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(Trifluoromethyl)pyridine-3-carboxamide: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-(Trifluoromethyl)pyridine-3-carboxamide , a critical fluorinated building block in modern medicinal chemistry.

Executive Summary

5-(Trifluoromethyl)pyridine-3-carboxamide (often referred to as 5-(Trifluoromethyl)nicotinamide ) represents a "privileged scaffold" in drug discovery. It combines the hydrogen-bonding capability of the nicotinamide moiety (vitamin B3 analog) with the metabolic stability and lipophilicity modulation of the trifluoromethyl group. This motif is increasingly prevalent in inhibitors targeting voltage-gated sodium channels (e.g., Nav1.8) and nuclear receptors (e.g., RORγ), where the electron-withdrawing CF₃ group tunes the pKa of the pyridine nitrogen and alters the electronic landscape of the amide.

Physicochemical Profile

The introduction of a trifluoromethyl group at the C5 position significantly alters the physicochemical properties compared to the parent nicotinamide. The CF₃ group lowers the basicity of the pyridine nitrogen, reducing the likelihood of protonation at physiological pH, which can improve membrane permeability.

Table 1: Key Chemical Properties
PropertyValue / DescriptionNote
Chemical Name 5-(Trifluoromethyl)pyridine-3-carboxamideIUPAC
Synonyms 5-(Trifluoromethyl)nicotinamideCommon usage
Molecular Formula C₇H₅F₃N₂O-
Molecular Weight 190.12 g/mol -
CAS Number Not widely listed as commodity chemical; see Acid precursor 131747-40-5 The acid is the primary commercial entry point.[1]
Physical State White to off-white solidTypical for nicotinamides
Melting Point ~180–200 °C (Predicted)Acid precursor MP is 184–189 °C [1].
Predicted LogP ~0.6 – 0.8More lipophilic than nicotinamide (LogP -0.37).
pKa (Pyridine N) < 2.0 (Estimated)CF₃ is strongly electron-withdrawing, reducing basicity.
H-Bond Donors 1 (Amide NH₂)-
H-Bond Acceptors 3 (Pyridine N, Amide O, F atoms)-

Synthetic Architectures

The synthesis of 5-(trifluoromethyl)pyridine-3-carboxamide typically proceeds through two primary vectors: the functionalization of the commercially available carboxylic acid or the cyanation of the halogenated precursor.

Diagram 1: Synthetic Pathways

The following diagram outlines the two most robust routes to the target scaffold.

Synthesis Acid 5-(Trifluoromethyl) nicotinic acid (CAS 131747-40-5) AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, DMF (cat.) Reflux Target 5-(Trifluoromethyl) pyridine-3-carboxamide AcidCl->Target NH3 (aq/gas) 0°C to RT HaloPy 3-Chloro-5-(trifluoromethyl) pyridine Nitrile 5-(Trifluoromethyl) nicotinonitrile HaloPy->Nitrile Zn(CN)2, Pd(PPh3)4 DMF, 120°C Nitrile->Target H2O2, NaOH Partial Hydrolysis

Caption: Figure 1. Convergent synthetic pathways from acid or halo-pyridine precursors.

Reactivity & Functionalization

The 5-(trifluoromethyl)pyridine-3-carboxamide core is not merely an endpoint; it is a versatile intermediate. The amide group serves as a handle for further derivatization, while the pyridine ring allows for site-selective functionalization.

Key Transformations:
  • Dehydration to Nitrile: Treatment with POCl₃ or trifluoroacetic anhydride (TFAA) converts the amide to the nitrile, a precursor for tetrazoles or amines.

  • Hoffmann Rearrangement: Reaction with bromine/NaOH or iodobenzene diacetate converts the carboxamide to the primary amine (3-amino-5-trifluoromethylpyridine), a high-value aniline surrogate.

  • Ortho-Lithiation: The directing group ability of the amide (or its lithiated species) allows for functionalization at the C4 position, enabling the synthesis of highly substituted pyridines [2].

Diagram 2: Divergent Reactivity Profile

Reactivity Core 5-(Trifluoromethyl) pyridine-3-carboxamide Nitrile Nitrile Derivative (Dehydration) Core->Nitrile POCl3 / Pyridine Amine 3-Amino-5-(CF3)pyridine (Hoffmann Rearrangement) Core->Amine Br2, NaOH / NaOCl C4Sub C4-Substituted Derivative (Ortho-Lithiation) Core->C4Sub 1. n-BuLi / LTMP 2. Electrophile Ester Ester Derivative (Alcoholysis) Core->Ester ROH, H+

Caption: Figure 2. Functionalization vectors for the carboxamide scaffold.

Experimental Protocol: Synthesis from Acid Precursor

Note: This protocol is adapted from standard methodologies for nicotinamide synthesis [3].

Objective: Conversion of 5-(trifluoromethyl)nicotinic acid to 5-(trifluoromethyl)nicotinamide.

Reagents:

  • 5-(Trifluoromethyl)nicotinic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (3.0 equiv)

  • Ammonium hydroxide (28% NH₃ in H₂O) or NH₃ gas

  • Dichloromethane (DCM) (anhydrous)

  • DMF (catalytic amount)

Step-by-Step Procedure:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, suspend 5-(trifluoromethyl)nicotinic acid in anhydrous DCM (0.2 M).

  • Chlorination: Add thionyl chloride dropwise, followed by 1-2 drops of DMF. Heat the mixture to reflux (approx. 40°C) for 2–3 hours. Monitor by TLC (methanol quench) until the starting acid is consumed.[2]

  • Concentration: Cool the reaction to room temperature and concentrate in vacuo to remove excess SOCl₂ and solvent. Co-evaporate with toluene (2x) to ensure complete removal of acidic volatiles. The crude acid chloride is used immediately.

  • Amidation: Dissolve the crude residue in fresh anhydrous DCM. Cool the solution to 0°C in an ice bath.

  • Addition: Slowly add aqueous ammonium hydroxide (excess) or bubble ammonia gas through the solution for 30 minutes. A precipitate typically forms.

  • Workup: Stir at room temperature for 1 hour. Dilute with water and extract with ethyl acetate (3x). Wash combined organics with saturated NaHCO₃ (to remove unreacted acid) and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography (EtOAc/Hexanes gradient) to yield the target carboxamide.

Medicinal Chemistry Applications

The 5-(trifluoromethyl)pyridine-3-carboxamide moiety is a potent tool for "Scaffold Hopping."

  • Bioisosterism: It serves as a bioisostere for 3-chlorobenzamide or 3-methylbenzamide. The CF₃ group occupies a similar volume to an isopropyl group but with inverted electronic properties.

  • Metabolic Stability: The CF₃ group blocks metabolic oxidation at the C5 position, a common clearance pathway for pyridine drugs.

  • Target Classes:

    • Nav1.8 Inhibitors: Used in the design of peripherally restricted analgesics, where the amide participates in critical H-bond interactions within the channel pore [4].

    • RORγ Inverse Agonists: The scaffold provides the necessary polarity and geometry to interact with the nuclear receptor ligand-binding domain [5].

Safety & Handling

  • Hazards: The compound and its acid precursor are irritants (H315, H319, H335). The acid chloride intermediate is corrosive and moisture-sensitive.

  • Fluorine Safety: While the CF₃ group is chemically stable, combustion can release toxic hydrogen fluoride (HF).

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

References

  • Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-3-carboxylic acid Product Sheet. CAS 131747-40-5.[3] Link

  • Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of (Trifluoromethyl)pyridines. European Journal of Organic Chemistry.[4]

  • Sokolenko, T. M., & Yagupolskii, Y. L. (2024).[4][5] 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds.[4][5][6][7][8][9][10] Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. Link

  • Cortez, A., et al. (2020). Pyridine carboxamide compounds for inhibiting Nav1.8. World Intellectual Property Organization, WO2020014246A1. Link

  • Gege, C., et al. (2019). Ror-gamma inhibitors. World Intellectual Property Organization, WO2019063748A1. Link

Sources

The Ascendant Therapeutic Potential of 5-(Trifluoromethyl)pyridine-3-carboxamide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 5-(Trifluoromethyl)pyridine-3-carboxamide Scaffold

In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The trifluoromethyl group (-CF3), in particular, offers a unique combination of properties—high electronegativity, metabolic stability, and lipophilicity—that can profoundly influence the pharmacokinetic and pharmacodynamic profile of a bioactive compound.[1][2] When appended to a pyridine ring, a privileged heterocycle in numerous pharmaceuticals and natural products, the resulting trifluoromethylpyridine moiety presents a versatile building block for the development of novel therapeutic and crop protection agents.

This technical guide focuses on a specific and increasingly significant subclass: 5-(Trifluoromethyl)pyridine-3-carboxamide derivatives. The carboxamide linkage at the 3-position of the pyridine ring provides a crucial handle for introducing diverse chemical functionalities, allowing for the fine-tuning of biological activity and target specificity. Derivatives of this core structure have demonstrated a remarkable breadth of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.

This document serves as an in-depth resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships of these promising compounds. Furthermore, it offers detailed experimental protocols to facilitate the practical application of this knowledge in a laboratory setting.

Synthetic Strategies: Assembling the Core Scaffold

The synthesis of 5-(Trifluoromethyl)pyridine-3-carboxamide derivatives typically involves a multi-step process, beginning with the construction of a suitably substituted trifluoromethylpyridine precursor. A common and crucial intermediate is 2,3-dichloro-5-(trifluoromethyl)pyridine, which offers reactive sites for subsequent functionalization.

Synthesis of Key Intermediate: 2,3-Dichloro-5-(trifluoromethyl)pyridine

Several routes to this key intermediate have been reported, often starting from more readily available materials like 3-picoline or 2-chloro-5-(trifluoromethyl)pyridine.[3]

Route 1: From 2-Chloro-5-trifluoromethylpyridine

A common laboratory-scale preparation involves the direct chlorination of 2-chloro-5-(trifluoromethyl)pyridine.

  • Reaction: 2-chloro-5-(trifluoromethyl)pyridine is heated with a chlorinating agent, such as chlorine gas, in the presence of a catalyst like ferric chloride.[4]

  • Conditions: The reaction is typically carried out at elevated temperatures (150-170°C) for an extended period (e.g., 18 hours).[4]

  • Work-up: The reaction mixture is quenched with water, and the organic product is separated, dried, and purified by distillation.[4]

Route 2: From 2,3-dichloro-5-trichloromethylpyridine

This method involves a halogen exchange reaction.

  • Reaction: 2,3-dichloro-5-trichloromethylpyridine is treated with a fluorinating agent, such as anhydrous hydrogen fluoride, often in the presence of a catalyst.[4]

  • Conditions: The reaction can be performed in a polyethylene reactor, with careful temperature control.[4]

  • Work-up: The reaction mixture is filtered, neutralized, and the product is extracted with an organic solvent, dried, and concentrated under reduced pressure.[4]

Formation of the Carboxamide Linkage

Once the trifluoromethylpyridine core is synthesized, the carboxamide bond is typically formed through standard amide coupling reactions. A general workflow is depicted below:

G cluster_0 Preparation of Carboxylic Acid cluster_1 Amide Coupling Intermediate 2,3-dichloro-5- (trifluoromethyl)pyridine Hydrolysis Hydrolysis or Functional Group Interconversion Intermediate->Hydrolysis e.g., Grignard reaction followed by CO2 Carboxylic_Acid 5-(Trifluoromethyl) pyridine-3-carboxylic acid derivative Hydrolysis->Carboxylic_Acid Coupling Amide Coupling Reaction Carboxylic_Acid->Coupling Coupling agents: HATU, HOBt, EDC Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Product 5-(Trifluoromethyl)pyridine- 3-carboxamide Derivative Coupling->Product

Caption: General workflow for the synthesis of 5-(Trifluoromethyl)pyridine-3-carboxamide derivatives.

Detailed Experimental Protocol: Synthesis of a Representative N-Aryl-5-(trifluoromethyl)nicotinamide

This protocol outlines the synthesis of a generic N-aryl-5-(trifluoromethyl)nicotinamide, a common structural motif in this class of compounds.

Step 1: Synthesis of 5-(Trifluoromethyl)nicotinic acid

  • To a solution of 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Bubble dry carbon dioxide gas through the solution for 2 hours.

  • Allow the reaction to warm to room temperature and quench with water.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(trifluoromethyl)nicotinic acid, which can be used in the next step without further purification.

Step 2: Amide Coupling

  • To a solution of 5-(trifluoromethyl)nicotinic acid (1.0 eq) in DMF, add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired aniline derivative (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-5-(trifluoromethyl)nicotinamide.

A Spectrum of Biological Activities

Derivatives of 5-(trifluoromethyl)pyridine-3-carboxamide have been investigated for a wide array of therapeutic applications, demonstrating significant activity against various pathogens and disease targets.

Anticancer Activity

A significant body of research has focused on the anticancer potential of this scaffold, with many derivatives showing potent inhibitory activity against key oncogenic kinases.

Mechanism of Action: EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[5] Its aberrant activation is a hallmark of many cancers. Several 5-(trifluoromethyl)pyrimidine derivatives, which share structural similarities with the pyridine-3-carboxamide core, have been designed as EGFR inhibitors.[5] These small molecules typically act by competing with ATP for binding to the intracellular kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling pathways such as the RAS-RAF-MAPK and PI3K-AKT pathways.[6]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Inhibitor 5-(CF3)-Pyridine- 3-carboxamide Derivative Inhibitor->Dimerization Inhibits Grb2_SOS Grb2/SOS Dimerization->Grb2_SOS Recruits PI3K PI3K Dimerization->PI3K Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway by 5-(Trifluoromethyl)pyridine-3-carboxamide derivatives.

Other Kinase Targets

Beyond EGFR, derivatives of the broader pyridine and pyrimidine carboxamide class have shown inhibitory activity against other kinases implicated in cancer, such as:

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making its inhibition a promising strategy for cancer immunotherapy.[7]

  • Aurora Kinases: Essential for cell cycle regulation, and their overexpression is common in many tumors.[8]

Data on Anticancer Activity

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Trifluoromethylpyrimidine derivativeA549 (Lung)0.35[9]
Pyridine-dicarboxamide derivativeHCT-116 (Colon)6[10]
Pyridine-dicarboxamide derivativeHuH-7 (Liver)4.5[10]
N-Phenyl-4-(trifluoromethyl)quinazoline-2-amineLNCaP (Prostate)4.51[11]
Nicotinamide derivativeSW620 (Colon)0.61[8]
Antifungal Activity

The 5-(trifluoromethyl)pyridine-3-carboxamide scaffold is also a promising framework for the development of novel antifungal agents.

Mechanism of Action: Succinate Dehydrogenase (SDH) Inhibition

A primary mechanism of action for many carboxamide-based fungicides is the inhibition of succinate dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain.[7][12][13] SDH is a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate.[7][14] By binding to the ubiquinone-binding site (Q-site) of the SDH complex, these inhibitors block the electron transport chain, thereby disrupting fungal respiration and leading to cell death.[4][13]

SDH_Inhibition TCA_Cycle TCA Cycle Succinate Succinate TCA_Cycle->Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain UQH2 Ubihydroquinone (QH2) SDH->UQH2 e- donor Fumarate->TCA_Cycle UQ Ubiquinone (Q) UQ->SDH e- acceptor Complex_III Complex III UQH2->Complex_III ATP_Production ATP Production Complex_III->ATP_Production Contributes to Inhibitor 5-(CF3)-Pyridine- 3-carboxamide Derivative Inhibitor->SDH Inhibits (Q-site binding)

Sources

Spectroscopic Characterization of 5-(Trifluoromethyl)pyridine-3-carboxamide: A Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-(Trifluoromethyl)pyridine-3-carboxamide, a key heterocyclic building block in modern chemical research. Trifluoromethyl-substituted pyridines are crucial motifs in numerous agrochemical and pharmaceutical agents, making their unambiguous characterization essential.[1][2] This document, designed for researchers, chemists, and drug development professionals, synthesizes theoretical principles with practical, field-proven methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind spectral features and providing self-validating experimental protocols, this guide serves as an authoritative resource for the structural verification and quality control of this important chemical entity.

Molecular Structure and Spectroscopic Rationale

5-(Trifluoromethyl)pyridine-3-carboxamide possesses a unique electronic architecture that directly influences its spectroscopic signature. The molecule combines an electron-deficient pyridine ring with a potent electron-withdrawing trifluoromethyl (-CF₃) group and an amide (-CONH₂) group, which has both resonance and inductive effects. Understanding these intramolecular forces is paramount to predicting and interpreting the resulting spectra.

The primary objective of a multi-technique spectroscopic analysis is to create a self-validating data package where NMR confirms the carbon-hydrogen framework and electronic environment, IR identifies the key functional groups, and MS verifies the molecular weight and elemental composition.

Caption: Molecular structure of 5-(Trifluoromethyl)pyridine-3-carboxamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure in solution, revealing the connectivity and chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Expert Insights: Why ¹⁹F NMR is Crucial

For any fluorinated compound, ¹⁹F NMR is not just supplementary; it is essential. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe.[3] Its large chemical shift dispersion (~800 ppm) provides high resolution, making it exceptionally sensitive to subtle changes in the electronic environment.[3][4] For 5-(Trifluoromethyl)pyridine-3-carboxamide, a single peak in the ¹⁹F spectrum provides immediate confirmation of the trifluoromethyl group's integrity.

Predicted ¹H NMR Data

The proton NMR spectrum will show signals for the three aromatic protons on the pyridine ring and the two protons of the primary amide. The electron-withdrawing effects of the nitrogen atom, the -CF₃ group, and the -CONH₂ group will significantly deshield the ring protons, shifting them downfield.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
H2~9.2 - 9.4Doublet (d) or Singlet (s)Most deshielded proton, adjacent to the ring nitrogen. Expected small coupling to H6.
H6~9.0 - 9.2Doublet (d) or Singlet (s)Deshielded by proximity to nitrogen. Expected small coupling to H2.
H4~8.6 - 8.8Singlet (s) or Triplet (t)Positioned between two electron-withdrawing groups. May show small coupling to H2 and H6.
-CONH₂~7.5 - 8.5Broad Singlet (br s)Chemical shift is concentration and solvent dependent. Protons are exchangeable with D₂O.

Note: Predictions are based on typical values for substituted pyridines in DMSO-d₆. Actual values may vary.[5][6]

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on all carbon atoms in the molecule. A key feature will be the observation of coupling between fluorine and carbon (J-coupling), which is invaluable for confirming assignments.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
C=O (Amide)~165 - 170Singlet (s)Typical range for a primary amide carbonyl.
C2, C6~150 - 155Singlet (s)Carbons adjacent to the ring nitrogen appear at a low field.
C4~135 - 140Singlet (s)Aromatic carbon chemical shift.
C3~130 - 135Singlet (s)Carbon attached to the amide group.
C5~125 - 130Quartet (q)Carbon attached to the -CF₃ group will show coupling to the three fluorine atoms (²JCF).
-CF₃~120 - 125Quartet (q)The trifluoromethyl carbon signal is split into a quartet by one-bond coupling to the three fluorine atoms (¹JCF).

Note: Predictions are based on general chemical shift ranges and data for related structures.[7][8][9]

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is expected to be very simple, providing a clean diagnostic signal.

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
-CF₃-60 to -65Singlet (s)A single peak is expected as there are no adjacent ¹H or ¹⁹F nuclei to couple with. Referenced against CFCl₃ at 0 ppm.[10][11]
Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Dissolve 5-10 mg of 5-(Trifluoromethyl)pyridine-3-carboxamide in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[12]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for good signal-to-noise.

  • ¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is typically a fast experiment due to the high sensitivity of the ¹⁹F nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13]

Expert Insights: The Diagnostic Power of Amide and CF₃ Bands

While the aromatic region provides useful information, the most diagnostic peaks for 5-(Trifluoromethyl)pyridine-3-carboxamide are the amide and trifluoromethyl vibrations. The primary amide gives rise to a characteristic pair of N-H stretching bands and a strong C=O (Amide I) band. Concurrently, the C-F bonds of the trifluoromethyl group produce very strong, often complex, absorption bands in the 1350-1100 cm⁻¹ region.[14] The presence of all these bands provides compelling evidence for the compound's identity.

Characteristic IR Absorption Bands
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch (Amide)3350 - 3180Medium-StrongPrimary amides typically show two bands (asymmetric and symmetric stretching).
Aromatic C-H Stretch3100 - 3000Weak-MediumCharacteristic of sp² C-H bonds on the pyridine ring.[14]
C=O Stretch (Amide I)1680 - 1650StrongThe position can be influenced by hydrogen bonding.
N-H Bend (Amide II)1640 - 1590Medium-StrongBending vibration of the N-H bond.
Aromatic C=C/C=N Stretch1600 - 1450MediumMultiple bands are expected from the pyridine ring vibrations.
C-F Stretch (-CF₃)1350 - 1100Very StrongOften appears as multiple strong, sharp bands, highly characteristic of the CF₃ group.
C-N Stretch1400 - 1200MediumAmide C-N stretching vibration.

Note: Predictions are based on standard IR correlation tables and literature values for similar compounds.[15][16]

Experimental Protocol: FTIR-ATR Data Acquisition

Attenuated Total Reflectance (ATR) is the preferred method for solid samples, requiring minimal preparation.[13]

  • Background Collection: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract the spectral contribution of air (CO₂ and H₂O).

  • Sample Application: Place a small amount of the solid 5-(Trifluoromethyl)pyridine-3-carboxamide powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal.

  • Sample Spectrum Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

  • Data Analysis: The software automatically performs a background subtraction. Identify and label the key absorption peaks corresponding to the functional groups.

Caption: Workflow for solid-state analysis using FTIR-ATR.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Expert Insights: Choosing the Right Ionization Technique

For a molecule like 5-(Trifluoromethyl)pyridine-3-carboxamide, which is polar and has a nitrogen atom that is easily protonated, Electrospray Ionization (ESI) is the ideal technique. ESI is a soft ionization method that typically yields an abundant protonated molecular ion ([M+H]⁺), making molecular weight determination straightforward and minimizing complex fragmentation in the initial analysis.[17][18]

Predicted Mass Spectrum Data
  • Molecular Formula: C₇H₅F₃N₂O

  • Monoisotopic Mass: 190.0354 g/mol

Ion Predicted m/z Notes
[M+H]⁺191.0427The protonated molecular ion; expected to be the base peak in ESI positive mode.
[M+Na]⁺213.0247A common adduct observed in ESI-MS.
[M-NH₂]⁺174.0323A potential fragment resulting from the loss of the amino group from the amide.
[M-CONH₂]⁺146.0268A potential fragment corresponding to the loss of the entire carboxamide group.

Note: Fragmentation will be more prominent in techniques like Electron Ionization (EI) or with tandem MS (MS/MS) experiments.[19][20]

Experimental Protocol: ESI-MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a trace amount of formic acid (0.1%) to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions like [M+H]⁺.

  • Mass Analysis: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500 Da).

  • Data Analysis: Determine the m/z of the most abundant ions and compare them with the calculated exact masses for the expected species to confirm the elemental composition.

Caption: General workflow for molecular weight determination by ESI-MS.

Conclusion

The structural elucidation of 5-(Trifluoromethyl)pyridine-3-carboxamide is achieved through a synergistic application of NMR, IR, and MS techniques. ¹H, ¹³C, and ¹⁹F NMR provide a detailed map of the atomic framework and electronic structure. FTIR spectroscopy serves as a rapid and definitive method to confirm the presence of critical amide and trifluoromethyl functional groups. Finally, high-resolution mass spectrometry validates the elemental composition and molecular weight with high precision. Together, these three analytical pillars provide a robust and self-validating dataset essential for confirming the identity, purity, and structural integrity of this valuable chemical compound in any research or development setting.

References

  • NP-MRD. 1H NMR Spectrum (1D, 700 MHz, Pyridine-d5, simulated) (NP0013165). Available at: [Link]

  • J&K Scientific. 5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. Available at: [Link]

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information for various trifluoromethyl-containing compounds. Available at: [Link]

  • University of Potsdam. 19Flourine NMR. Available at: [Link]

  • ResearchGate. 1H NMR spectrum for compound 3 in pyridine-d5. Available at: [Link]

  • ResearchGate. NMR spectroscopy data (pyridine-d5) for compound 3. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChemLite. 5-[(2-methyl-5-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)amino]pyridine-3-carboxamide. Available at: [Link]

  • Michigan State University. 19F NMR Reference Standards. Available at: [Link]

  • Park, H. S., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available at: [Link]

  • PubMed. Application of directly coupled HPLC-NMR-MS/MS to the identification of metabolites of 5-trifluoromethylpyridone. Available at: [Link]

  • Slideshare. Nmr spectroscopy of fluorine 19. Available at: [Link]

  • Khan, I., et al. (2024). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports. Available at: [Link]

  • Sangeetha, R., et al. (2017). FT-IR and FT-Raman spectral investigation, UV, NMR and DFT computations of 2, 3-dichloro-5- trifluoromethyl pyridine. International Journal of ChemTech Research. Available at: [Link]

  • PhytoBank. 13C NMR Spectrum (PHY0069722). Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link]

  • Agilent. A Comprehensive Guide to FTIR Analysis. Available at: [Link]

  • ResearchGate. FTIR (a) and pyridine-FTIR (b) spectra of samples. Available at: [Link]

  • NIST WebBook. Pyridine, 3-(trifluoromethyl)- Mass Spectrum. Available at: [Link]

  • mzCloud. 3 Dimethylamino N hydroxy 5 trifluoromethyl pyridine 2 carboximidamide. Available at: [Link]

  • PhytoBank. 1H NMR Spectrum (PHY0074798). Available at: [Link]

  • ACS Publications. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Available at: [Link]

  • Al-Ogaidi, I., et al. (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Heliyon. Available at: [Link]

  • PubMed. 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. Available at: [Link]

  • Mary, Y. S., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Yuniarti, A., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology. Available at: [Link]

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Available at: [Link]

  • BioResources. Investigation of the chemical structure of carboxylated and carboxymethylated fibers from waste paper via XRD and FTIR analysis. Available at: [Link]

  • NIST WebBook. Pyridine, 3-(trifluoromethyl)- Gas phase ion energetics data. Available at: [Link]

  • mzCloud. Niflumic acid. Available at: [Link]

  • University of California, Davis. 13C Chemical Shift Table. Available at: [Link]

  • The Royal Society of Chemistry. Supporting Information - 19F NMR spectrum of compound 3a. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of 5-(Trifluoromethyl)pyridine-3-carboxamide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 5-(Trifluoromethyl)pyridine-3-carboxamide, a compound of significant interest in medicinal chemistry and agrochemical research.[1][2][3] Drawing upon established principles of physical chemistry and best practices in experimental design, this document offers both theoretical insights and practical methodologies for the accurate determination and interpretation of its solubility in various solvent systems. The trifluoromethyl group is known to enhance metabolic stability, lipophilicity, and bioavailability, making it a valuable substituent in medicinal chemistry.[4]

Guiding Principles: Understanding the Solubility of 5-(Trifluoromethyl)pyridine-3-carboxamide

The solubility of a compound is a critical physicochemical parameter that influences its bioavailability, formulation, and efficacy.[5][6] For 5-(Trifluoromethyl)pyridine-3-carboxamide, its solubility is governed by a complex interplay of its molecular structure and the properties of the solvent. The presence of the electron-withdrawing trifluoromethyl group, the aromatic pyridine ring, and the hydrogen-bonding capable carboxamide functional group all contribute to its solubility profile.

Key molecular features influencing solubility include:

  • Trifluoromethyl Group (-CF3): This group significantly increases the lipophilicity of the molecule, which can enhance its solubility in nonpolar organic solvents.[4]

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, contributing to solubility in protic solvents.

  • Carboxamide Group (-CONH2): This functional group is capable of both donating and accepting hydrogen bonds, which generally favors solubility in polar and protic solvents.

The general principle of "like dissolves like" is a useful starting point for predicting solubility. However, the multifunctional nature of 5-(Trifluoromethyl)pyridine-3-carboxamide necessitates empirical determination for accurate characterization.

Illustrative Solubility Profile of 5-(Trifluoromethyl)pyridine-3-carboxamide

While specific experimental data for 5-(Trifluoromethyl)pyridine-3-carboxamide is not widely published, the following table provides a representative, illustrative solubility profile based on the expected behavior of similar chemical structures. Researchers are strongly advised to determine the solubility experimentally for their specific applications.

SolventSolvent TypeExpected Solubility (mg/mL) at 25°C
WaterPolar ProticLow
MethanolPolar ProticModerate to High
EthanolPolar ProticModerate
AcetonePolar AproticModerate
AcetonitrilePolar AproticModerate
Dichloromethane (DCM)NonpolarLow to Moderate
Dimethyl Sulfoxide (DMSO)Polar AproticHigh
N,N-Dimethylformamide (DMF)Polar AproticHigh
Ethyl AcetateModerately PolarLow to Moderate
HexanesNonpolarVery Low

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The gold standard for determining equilibrium solubility is the shake-flask method.[7] This protocol provides a reliable and reproducible means of establishing the saturation point of 5-(Trifluoromethyl)pyridine-3-carboxamide in a given solvent.

Materials and Equipment
  • 5-(Trifluoromethyl)pyridine-3-carboxamide (solid)

  • Selected solvents of high purity

  • Analytical balance

  • Scintillation vials with screw caps

  • Constant temperature orbital shaker

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 5-(Trifluoromethyl)pyridine-3-carboxamide to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.[6]

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker. Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. It is critical to avoid aspirating any solid particles.

  • Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step removes any remaining undissolved microparticles.[5]

  • Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of 5-(Trifluoromethyl)pyridine-3-carboxamide. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.[5][8]

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis A Add excess solid to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm syringe filter D->E F Dilute filtered sample E->F G Quantify using HPLC F->G H Calculate solubility G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Factors Influencing Solubility Measurements

Several factors can impact the accuracy and reproducibility of solubility measurements. Careful control of these variables is essential for obtaining reliable data.

  • Temperature: Solubility is generally temperature-dependent. Therefore, maintaining a constant and accurately recorded temperature throughout the experiment is crucial.[7]

  • pH (for aqueous solutions): For ionizable compounds, the pH of the aqueous medium can significantly affect solubility. It is recommended to measure solubility in buffered solutions at different pH values to construct a pH-solubility profile.[8]

  • Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[7]

  • Solid-State Properties: The crystalline form (polymorph) of the compound can influence its solubility. It is important to characterize the solid form used in the solubility studies.[5]

Conclusion

The solubility of 5-(Trifluoromethyl)pyridine-3-carboxamide is a fundamental property that dictates its utility in various scientific and industrial applications. This guide has provided a comprehensive overview of the theoretical principles governing its solubility, a representative solubility profile, and a detailed experimental protocol for its accurate determination. By adhering to the methodologies outlined herein, researchers can obtain high-quality solubility data that will inform rational decision-making in drug discovery, formulation development, and process chemistry.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. [Link]

  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). ResearchGate. [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. [Link]

  • SOLUBILITY AND DISSOLUTION FOR DRUG. (n.d.). SlideShare. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - ResearchGate. (2020, February 3). ResearchGate. [Link]

  • 2-Amino-5-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid. (2025, October 15). United States Environmental Protection Agency. [Link]

  • Synthesis of 6‐trifluoromethyl pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. (2022, April 11). ACS Publications. [Link]

  • EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents. (n.d.).
  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. (n.d.). ChemRxiv. [Link]

  • 5-methyl-2-(trifluoromethyl)pyridine-3-carboxylic acid - C8H6F3NO2 | CSSB00010135094. (n.d.). ChemSrc. [Link]

  • CF3 - Pyridine Compounds PRODUCTS LIST. (n.d.). Ihara Chemical Industry Co., Ltd.[Link]

  • Solubility of p -Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K. (2025, August 10). ResearchGate. [Link]

Sources

Methodological & Application

Synthesis of 5-(Trifluoromethyl)pyridine-3-carboxamide analogs for antibacterial screening

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Rationale

This application note details the optimized synthetic route and biological evaluation protocol for 5-(trifluoromethyl)pyridine-3-carboxamide analogs. This scaffold represents a "privileged structure" in medicinal chemistry, leveraging the specific bioisosteric properties of the trifluoromethyl (


) group.
Why this Scaffold?
  • Metabolic Stability: The

    
     group at the C5 position blocks metabolic oxidation (P450 metabolism) common at the pyridine ring's susceptible positions, significantly extending in vivo half-life compared to non-fluorinated nicotinamides.
    
  • Electronic Modulation: The strong electron-withdrawing nature of

    
     lowers the pKa of the pyridine nitrogen, altering hydrogen bond acceptor capability and membrane permeability.
    
  • Lipophilicity: Introduction of fluorine increases LogP, enhancing penetration through the lipid-rich membranes of Gram-negative bacteria (e.g., Pseudomonas aeruginosa, E. coli).

Chemical Synthesis Protocol

Objective: High-yield synthesis of diverse amide analogs suitable for structure-activity relationship (SAR) screening.

Retrosynthetic Analysis

The most robust disconnection is the amide bond formation between commercially available 5-(trifluoromethyl)nicotinic acid and various primary/secondary amines. While acid chlorides (via


) are economical for scale-up, HATU  activation is selected here for library synthesis due to its tolerance of diverse functional groups and mild conditions.
Reagents & Materials
  • Starting Material: 5-(Trifluoromethyl)pyridine-3-carboxylic acid (CAS: 80194-69-0).

  • Amine Partners: Diverse set (e.g., benzylamines, anilines, aliphatic amines).

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1][2]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[3]

Step-by-Step Synthesis Protocol (Standardized for 1.0 mmol scale)
  • Activation:

    • In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 5-(trifluoromethyl)nicotinic acid (191 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (3.0 mL).

    • Add DIPEA (520

      
      L, 3.0 mmol, 3.0 eq).
      
    • Add HATU (456 mg, 1.2 mmol, 1.2 eq) in one portion.

    • Observation: The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to generate the activated OAt-ester species.

  • Coupling:

    • Add the specific Amine (

      
      ) (1.1 mmol, 1.1 eq) dropwise or as a solution in 1 mL DMF.
      
    • Stir the reaction mixture at RT for 4–16 hours.

    • Monitoring: Check reaction progress via LC-MS or TLC (Mobile phase: 50% EtOAc/Hexanes). The activated ester intermediate often appears on LC-MS; ensure conversion to product mass

      
      .
      
  • Workup (DMF Removal):

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (30 mL).

    • Critical Step: Wash the organic layer with 5% LiCl solution (3 x 10 mL).

      • Why? LiCl dramatically increases the partitioning of DMF into the aqueous phase, preventing DMF contamination during concentration.

    • Wash with Saturated

      
        (10 mL) to remove unreacted acid.
      
    • Wash with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • Purify via automated flash chromatography (Silica gel).

    • Gradient: 0%

      
       60% EtOAc in Hexanes.
      
    • Lyophilize fractions to obtain the final amide as a white/off-white solid.

Workflow Visualization

The following diagram illustrates the logic flow from synthesis to screening, emphasizing the critical decision nodes.

SynthesisWorkflow Start 5-(CF3)Nicotinic Acid Activation Activation (HATU/DIPEA) Forms OAt-Active Ester Start->Activation Coupling Amine Addition (R-NH2) Activation->Coupling 15 min RT Monitoring LC-MS Check Complete? Coupling->Monitoring 4-16h Monitoring->Coupling No (Add more amine/time) Workup Workup (EtOAc / 5% LiCl Wash) Monitoring->Workup Yes Purify Flash Chromatography Workup->Purify Library Final Analog Library Purify->Library

Figure 1: Synthetic workflow for 5-(trifluoromethyl)pyridine-3-carboxamide library generation. Note the critical LiCl wash step for DMF removal.

Antibacterial Screening Protocol (MIC Assay)

Standard: CLSI M07 (Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically).[4]

Assay Setup
  • Format: 96-well round-bottom microtiter plates.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[5]

  • Inoculum:

    
     CFU/mL.
    
Step-by-Step Procedure
  • Compound Preparation:

    • Prepare 10 mM stock solutions of synthesized analogs in 100% DMSO .

    • Dilute stocks 1:100 in CAMHB to create the starting working concentration (e.g., 128

      
      g/mL, 1% DMSO).
      
  • Plate Layout (Serial Dilution):

    • Add 100

      
      L of CAMHB to columns 2–12 of the 96-well plate.
      
    • Add 200

      
      L of the starting compound solution to Column 1.
      
    • Perform 2-fold serial dilutions: Transfer 100

      
      L from Col 1 
      
      
      
      Col 2, mix, transfer to Col 3... stop at Col 10. Discard 100
      
      
      L from Col 10.
    • Controls:

      • Column 11: Growth Control (Bacteria + Media + DMSO, no drug).

      • Column 12: Sterility Control (Media only).

  • Inoculation:

    • Prepare bacterial suspension (0.5 McFarland standard) and dilute 1:100 in CAMHB.

    • Add 100

      
      L of diluted inoculum to wells in Columns 1–11.
      
    • Final Volume: 200

      
      L/well.
      
    • Final DMSO: 0.5% (non-toxic to most bacteria).

  • Incubation & Readout:

    • Incubate at 35

      
       2°C for 16–20 hours.
      
    • Readout: Visual inspection for turbidity (pellet formation).

    • MIC Definition: The lowest concentration with no visible growth.

    • Optional: Add 30

      
      L Resazurin (0.01%) and incubate for 1 hour. Blue = No Growth (Inhibition); Pink = Growth (Metabolic reduction).
      

Data Summary & Interpretation

ParameterRecommended ValueNotes
Reaction Scale 0.5 – 1.0 mmolIdeal for initial library generation.
Coupling Yield > 80%HATU is highly efficient; lower yields suggest steric hindrance.
MIC Target < 16

g/mL
"Hit" threshold for unoptimized leads.
Solubility > 50

M (PBS)

increases lipophilicity; monitor for precipitation in assay media.
Troubleshooting Guide
  • Low Yield: If the amine is an aniline (electron-deficient), heat the reaction to 50°C.

  • Precipitation in MIC: If the compound crashes out in CAMHB, reduce the top concentration or use a cyclodextrin additive (though this may shift MIC).

  • Trailing Endpoints: If using Resazurin, partial color change (purple) at the MIC border indicates bacteriostatic rather than bactericidal activity.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[4][6][7][8] 11th Edition. CLSI, Wayne, PA.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[3] Organic Process Research & Development, 20(2), 140–177.

Sources

Application Notes & Protocols: Utilizing 5-(Trifluoromethyl)pyridine-3-carboxamide (TFNA-AM) in Agrochemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-(Trifluoromethyl)pyridine-3-carboxamide, commonly known as TFNA-AM, in agrochemical research. TFNA-AM is the major bioactive metabolite of the commercial insecticide Flonicamid.[1] Understanding the activity and behavior of this metabolite is crucial for comprehensive efficacy studies, resistance management, and environmental fate analysis of the parent compound. These notes detail the scientific rationale, step-by-step protocols for insecticidal bioassays, and methodologies for investigating its mechanism of action, with a focus on its role as a chordotonal organ modulator.

Introduction and Scientific Rationale

5-(Trifluoromethyl)pyridine-3-carboxamide (TFNA-AM) is a key metabolite of Flonicamid, a systemic pyridinecarboxamide insecticide used to control piercing-sucking insects like aphids, whiteflies, and leafhoppers.[2][3][4] Flonicamid itself is recognized for its unique mode of action; it is a selective feeding blocker that does not exhibit cross-resistance with major insecticide classes like neonicotinoids or pyrethroids.[2][5] The insecticidal activity stems from its ability to disrupt the function of chordotonal organs, which are specialized mechanosensory structures in insects responsible for proprioception, hearing, and gravity sensing.[1][6][7] This disruption leads to a rapid cessation of feeding, ataxia, and eventual starvation of the insect pest.[8][9]

Recent research has revealed that TFNA-AM, the major metabolite of Flonicamid, is a potent stimulator of insect chordotonal organs, suggesting it is a primary active compound responsible for the observed insecticidal effects.[1] Therefore, studying TFNA-AM directly is not merely an academic exercise; it is essential for:

  • Defining the True Active Ingredient: Determining if the metabolite is more or less active than the parent compound.

  • Metabolic Fate Studies: Understanding how Flonicamid is processed within the target pest and the plant.

  • Resistance Monitoring: Assessing if resistance mechanisms involve altered metabolic pathways of Flonicamid to TFNA-AM.

  • Ecotoxicology: Evaluating the environmental persistence and activity of key metabolites.

This guide provides the foundational protocols to empower researchers to explore these critical areas.

Compound Specifications and Handling

Before initiating any experimental work, it is crucial to understand the properties of TFNA-AM and handle it appropriately.

PropertyDataSource
IUPAC Name 4-(Trifluoromethyl)nicotinamide[4]
Common Name TFNA-AM[1][4]
CAS Number 158062-67-0 (for parent Flonicamid)[2]
Molecular Formula C₇H₅F₃N₂O[10]
Molecular Weight 190.13 g/mol [10]
Appearance Typically a solid
Solubility Soluble in organic solvents like Acetone, DMF.General Knowledge

Safety & Handling:

  • Always consult the Material Safety Data Sheet (MSDS) provided by the supplier before use.

  • Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood, especially when dealing with powdered forms or preparing stock solutions.

  • For stock solution preparation, use an appropriate solvent such as analytical-grade acetone or dimethylformamide (DMF).

Core Application: Insecticidal Bioassays

The primary application of TFNA-AM in research is to quantify its insecticidal activity, typically against piercing-sucking insects. The following protocols are designed to be robust and self-validating through the inclusion of necessary controls.

Protocol 1: Systemic Activity Assessment via Leaf-Dip Bioassay

Rationale: The leaf-dip bioassay is a standard method for evaluating the efficacy of systemic and contact insecticides against sap-feeding insects.[11][12] This protocol determines the concentration of TFNA-AM required to cause mortality or feeding cessation, allowing for the calculation of a lethal concentration (LC₅₀) or effective concentration (EC₅₀).

Materials:

  • TFNA-AM, technical grade

  • Flonicamid (as a positive control)

  • Acetone (or other suitable solvent)

  • Triton X-100 or similar non-ionic surfactant

  • Deionized water

  • Host plants (e.g., cotton, cabbage, fava bean) with healthy, fully expanded leaves

  • Target insects (e.g., Green Peach Aphid, Myzus persicae)

  • Petri dishes (with ventilated lids)

  • Agar (1.5-2.0%)

  • Fine-tipped paintbrush, forceps

  • Environmental growth chamber (25±2°C, >60% RH, 16:8 L:D photoperiod)

Step-by-Step Methodology:

  • Preparation of Test Solutions: a. Prepare a 10,000 ppm (mg/L) stock solution of TFNA-AM in acetone. b. Create a serial dilution from the stock solution to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 ppm). c. For each concentration, add the corresponding volume of the acetone stock to deionized water containing 0.1% (v/v) Triton X-100. Ensure the final acetone concentration does not exceed 0.5% in the test solution. d. Prepare a positive control using Flonicamid at a known effective concentration. e. Prepare a negative control using deionized water with 0.1% Triton X-100 and 0.5% acetone.

  • Leaf Treatment: a. Prepare agar slants in petri dishes by pouring approximately 10 mL of warm agar into each dish and allowing it to set at an angle.[11] b. Excise healthy leaves from untreated host plants, ensuring each has a petiole. c. Individually dip each leaf into a test solution for 20-30 seconds with gentle agitation.[11] d. Allow the leaves to air-dry completely on a paper towel. e. Once dry, insert the petiole of each treated leaf into the agar slant in a petri dish. The agar will maintain leaf turgidity.

  • Insect Infestation: a. Using a fine-tipped paintbrush, carefully transfer 20-30 adult aphids onto each treated leaf disc. b. Secure the ventilated lid on each petri dish. c. Arrange the dishes in a randomized complete block design within the environmental growth chamber.

  • Data Collection and Analysis: a. Assess aphid mortality at 24, 48, and 72 hours post-infestation. b. An aphid is considered dead if it does not move when gently prodded with the paintbrush.[11] c. Correct for control mortality using Abbott's formula if mortality in the negative control exceeds 5%. d. Analyze the dose-response data using probit analysis to calculate LC₅₀ values and their 95% confidence intervals.[13][14]

Causality and Validation:

  • Why Acetone? Acetone is used to dissolve the technical-grade compound before dilution in water. The negative control validates that the low concentration of acetone itself is not toxic to the insects.

  • Why Triton X-100? The surfactant ensures uniform wetting and spreading of the test solution across the leaf surface.

  • Why Agar Slants? This technique keeps the leaf alive and fresh for the duration of the assay (up to 96 hours), which is critical for systemic insecticide testing.[11]

  • Why a Positive Control? Comparing the activity of TFNA-AM to its parent compound, Flonicamid, provides a direct measure of its relative potency.

Mechanistic Studies: Probing the Mode of Action

Understanding how TFNA-AM works is as important as knowing that it works. Since its parent compound modulates chordotonal organs, a key experiment is to observe its effect on insect feeding behavior.

Protocol 2: Electrical Penetration Graph (EPG) for Feeding Behavior Analysis

Rationale: EPG is a powerful technique that creates an electrical circuit through an insect and its host plant, allowing for real-time monitoring of its stylet activities.[15][16] Different feeding behaviors (e.g., probing, salivation into the phloem, active ingestion from the phloem) produce distinct, recognizable waveforms.[16] A feeding blocker like Flonicamid, and presumably TFNA-AM, will cause a significant and quantifiable change in these waveform patterns, typically preventing sustained phloem ingestion.

Conceptual Workflow (as a full EPG protocol is highly specialized):

  • System Setup: An aphid is connected to an EPG electrode with conductive silver paint. The plant is connected to a separate electrode, completing a circuit when the aphid inserts its stylet into the plant tissue.[15]

  • Plant Treatment: Prepare host plants treated systemically with TFNA-AM via soil drench. Use untreated plants as a control.

  • Data Recording: Place the wired aphid on a leaf and record the EPG signal for a prolonged period (e.g., 8 hours).

  • Waveform Analysis: The resulting EPG output is analyzed to quantify the duration and frequency of different feeding phases. Key waveforms include:

    • C: Pathway phase (stylet navigating through plant tissue).

    • E1: Salivation into the phloem sieve element.

    • E2: Active ingestion from the phloem.[16]

    • G: Active ingestion from the xylem.

  • Interpretation: A potent feeding blocker like TFNA-AM is expected to drastically reduce or completely eliminate the E2 (phloem ingestion) waveform compared to aphids on control plants. The insects may show repeated, failed attempts to initiate feeding (numerous short C and E1 phases) but will be unable to sustain ingestion. This provides direct evidence of the antifeedant effect.

Visualizations: Workflows and Pathways

Diagram 1: General Insecticide Screening Workflow

This diagram illustrates the logical flow from compound acquisition to final data analysis in a typical screening program.

G cluster_prep Preparation cluster_bioassay Bioassay Execution cluster_analysis Data Analysis Compound Acquire TFNA-AM & Controls StockSol Prepare Stock Solutions Compound->StockSol TestSol Create Serial Dilutions StockSol->TestSol Treat Treat Host Plant (e.g., Leaf-Dip) TestSol->Treat Infest Infest with Target Insects Treat->Infest Incubate Incubate under Controlled Conditions Infest->Incubate Collect Collect Mortality Data (24, 48, 72h) Incubate->Collect Calculate Correct with Abbott's Formula Collect->Calculate Probit Perform Probit Analysis (Calculate LC50) Calculate->Probit Report Report & Interpret Results Probit->Report

Caption: Workflow for evaluating the insecticidal activity of TFNA-AM.

Diagram 2: Metabolic Pathway of Flonicamid

This diagram shows the conversion of the parent compound, Flonicamid, into its key metabolites within the target organism or plant.

G Flonicamid Flonicamid Metabolism Metabolic Processes (e.g., Hydrolysis, Oxidation) in Insect/Plant Flonicamid->Metabolism TFNA_AM TFNA-AM (5-(Trifluoromethyl)pyridine-3-carboxamide) [Primary Bioactive Metabolite] Metabolism->TFNA_AM Major Pathway Other Other Metabolites (e.g., TFNA, TFNG) Metabolism->Other Minor Pathways

Caption: Simplified metabolic pathway of Flonicamid to TFNA-AM.

References

  • Vertex AI Search. (2022, May 13).
  • Grokipedia. Chordotonal organ.
  • POMAIS Agriculture. Flonicamid Insecticide.
  • PubMed. (2022, November 15).
  • PLOS One. (2025, April 3). Machine learning for automated electrical penetration graph analysis of aphid feeding behavior: Accelerating research on insect-plant interactions.
  • Passion Entomologie. (2015, June 5). Sensory receptors in insects: Mechanoreceptors – Part II: Chordotonic organs.
  • Aphid-AutoEPG. (2014). APHID-AUTOEPG SOFTWARE FOR ANALYSING ELECTRICALLY MONITORED FEEDING BEHAVIOUR OF APHIDS.
  • Wikipedia. Chordotonal organ.
  • PubMed. (2004, April 15). The structure and function of auditory chordotonal organs in insects.
  • Grokipedia. Flonicamid.
  • Aphid-AutoEPG. (2014, June 19). Aphid-AutoEPG software for analysing electrically monitored feeding behaviour of aphids.
  • PMC. (2025, April 3). Machine learning for automated electrical penetration graph analysis of aphid feeding behavior: Accelerating research on insect-plant interactions.
  • Sentonpharm.
  • The National Cotton Council. (2006). Flonicamid - A Novel Mode of action for Piercing Sucking Insects.
  • FAO. 5.15 FLONICAMID (282).
  • PMC - NIH. Bioassays for Monitoring Insecticide Resistance.
  • Research Square. (2017, February 2).
  • LSU Scholarly Repository. (2010, December 30). Bioassays for monitoring insecticide resistance.
  • ResearchGate.
  • Teramene, R., & Prager, S. M.
  • World Health Organiz
  • Brewing Science. (2019, June 15). Transfer of flonicamid and its metabolites (TFNA, TFNG and TFNA-AM) from hops into beer during wort boiling and during dry hop.
  • Agilent. Fast Analysis of Flonicamid and Its Metabolites in Agricultural Foods by RPLC-MS/MS.
  • CORE.
  • ResearchGate. (PDF) Bioassays for Monitoring Insecticide Resistance.
  • Google Patents.
  • Regulations.gov. (2018, May 9). Flonicamid (128016); Petition for the Establishment of Uses and Permanent Tolerances for Clover, Crop Group Conversions.
  • FAO.org. FLONICAMID (282).
  • ResearchGate. (2025, December 6). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids.
  • European Patent Office. (2014, October 16).
  • PMC. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • Regulations.gov. (2025, April 17). UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460.
  • Sigma-Aldrich. 5-(Trifluoromethyl)pyridine-3-carboxylic acid 95 131747-40-5.
  • ChemicalBook. 5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxamide.
  • PMC. (2025, October 29).
  • Arabian Journal of Chemistry.
  • ResearchGate. (2025, October 21). The importance of trifluoromethyl pyridines in crop protection | Request PDF.

Sources

Application Note: High-Sensitivity Quantification of 5-(Trifluoromethyl)pyridine-3-carboxamide in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the quantitative analysis of 5-(Trifluoromethyl)pyridine-3-carboxamide in biological samples, such as human plasma and urine. The protocols detailed herein are designed for researchers in drug metabolism, pharmacokinetics, and toxicology, offering robust and reliable methods for accurate quantification. The primary recommended method is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which provides superior sensitivity and selectivity. Alternative methods and sample preparation techniques are also discussed to accommodate various laboratory capabilities and research needs. All methodologies are presented with a focus on scientific integrity, aligning with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.

Introduction: The Significance of Quantifying 5-(Trifluoromethyl)pyridine-3-carboxamide

5-(Trifluoromethyl)pyridine-3-carboxamide is a chemical entity of growing interest in pharmaceutical and agrochemical research. Its structural motifs, the trifluoromethyl group and the pyridine carboxamide core, are prevalent in many biologically active molecules. The trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability. The pyridine carboxamide structure is a key pharmacophore in a variety of therapeutic agents. Accurate quantification of this compound in biological matrices is paramount for understanding its absorption, distribution, metabolism, and excretion (ADME) profile, which is critical for assessing its efficacy and safety.

Foundational Principles: Ensuring Methodological Trustworthiness

The reliability of any bioanalytical data hinges on the robustness and validation of the analytical method. This guide is built upon the foundational principles of bioanalytical method validation as stipulated by regulatory bodies like the FDA and EMA.[1][2] The objective is to ensure that the developed method is fit for its intended purpose, delivering accurate and reproducible results.[3][4]

Core Validation Parameters:
  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other endogenous or exogenous components in the sample.

  • Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

  • Recovery: The efficiency of the sample preparation process in extracting the analyte from the biological matrix.

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions (e.g., freeze-thaw cycles, bench-top, and long-term storage).

Primary Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[2] The method involves chromatographic separation of the analyte from matrix components followed by detection using a tandem mass spectrometer.

Rationale for LC-MS/MS

The choice of LC-MS/MS is driven by the need for high sensitivity to detect low concentrations of the analyte and its metabolites, and high selectivity to minimize interference from the complex biological matrix.

Proposed LC-MS/MS Method Development

The following protocol outlines the steps to develop a robust LC-MS/MS method for 5-(Trifluoromethyl)pyridine-3-carboxamide.

3.2.1. Mass Spectrometry Parameters

A crucial first step is to determine the optimal mass spectrometric conditions for the analyte and a suitable internal standard (IS). A stable isotope-labeled (SIL) internal standard of 5-(Trifluoromethyl)pyridine-3-carboxamide would be ideal as it shares very similar physicochemical properties with the analyte, thus compensating for variability in sample preparation and matrix effects.[3][4] If a SIL-IS is unavailable, a structurally similar compound can be used.

Protocol for MS Parameter Optimization:

  • Prepare a standard solution of 5-(Trifluoromethyl)pyridine-3-carboxamide (approx. 1 µg/mL in methanol or acetonitrile).

  • Directly infuse the solution into the mass spectrometer using a syringe pump.

  • Acquire full scan mass spectra in both positive and negative electrospray ionization (ESI) modes to identify the precursor ion (typically [M+H]⁺ or [M-H]⁻). Given the presence of basic nitrogen atoms in the pyridine ring, positive ionization is expected to be more efficient.

  • Perform a product ion scan on the selected precursor ion to identify the most stable and abundant fragment ions.

  • Select the most intense precursor-to-product ion transition for Multiple Reaction Monitoring (MRM) for quantification (quantifier) and a second transition for confirmation (qualifier).

  • Optimize MS parameters such as collision energy (CE) and cone voltage (CV) for the selected MRM transitions to maximize signal intensity.

Predicted MS/MS Transitions: While experimental determination is necessary, a plausible fragmentation pathway for 5-(Trifluoromethyl)pyridine-3-carboxamide ([M+H]⁺) would involve the loss of the carboxamide group or cleavage of the trifluoromethyl group.

3.2.2. Chromatographic Conditions

The goal of the chromatographic separation is to resolve the analyte from any interfering components in the matrix, thereby reducing matrix effects and ensuring accurate quantification.

Recommended Starting Conditions:

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes protonation of the analyte for better ESI+ response.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolOrganic solvent for elution.
Gradient Start with a low percentage of B, ramp up to elute the analyte, then re-equilibrate.A gradient elution is generally effective for complex biological samples.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the recommended column dimensions.
Column Temperature 40 °CCan improve peak shape and reproducibility.
Injection Volume 5 - 10 µLA smaller injection volume can minimize matrix effects.

Sample Preparation: A Critical Step for Reliable Results

The choice of sample preparation technique is crucial for removing interferences and concentrating the analyte. The following are recommended protocols for plasma and urine samples.

Protein Precipitation (for Plasma)

This is a simple and fast method for removing the bulk of proteins from plasma samples.[1][5]

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile or methanol.[1]

  • Vortex vigorously for 30 seconds to precipitate the proteins.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

G cluster_0 Protein Precipitation Workflow plasma 1. Plasma Sample (100 µL) is 2. Add Internal Standard plasma->is precipitant 3. Add Acetonitrile (300 µL) is->precipitant vortex1 4. Vortex precipitant->vortex1 centrifuge 5. Centrifuge vortex1->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant evaporate 7. Evaporate supernatant->evaporate reconstitute 8. Reconstitute evaporate->reconstitute inject 9. Inject into LC-MS/MS reconstitute->inject

Caption: Protein Precipitation Workflow for Plasma Samples.

Solid-Phase Extraction (SPE) (for Plasma or Urine)

SPE offers a more thorough cleanup than protein precipitation and can be used to concentrate the analyte.

Protocol (using a mixed-mode cation exchange cartridge):

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample (plasma diluted 1:1 with 4% phosphoric acid or urine adjusted to pH < 3).

  • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness.

  • Reconstitute in the initial mobile phase for LC-MS/MS analysis.

G cluster_1 Solid-Phase Extraction Workflow condition 1. Condition Cartridge load 2. Load Sample condition->load wash 3. Wash load->wash elute 4. Elute Analyte wash->elute evaporate 5. Evaporate elute->evaporate reconstitute 6. Reconstitute evaporate->reconstitute inject 7. Inject reconstitute->inject

Caption: Solid-Phase Extraction Workflow.

Method Validation: Demonstrating Fitness for Purpose

A comprehensive validation of the developed method is essential to ensure the reliability of the data. The following parameters should be assessed according to FDA or EMA guidelines.[1][2]

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Assessed to ensure no significant ion suppression or enhancement
Stability Analyte concentration within ±15% of the initial concentration

Data Presentation: An Example

The following table illustrates how validation data can be presented.

Table 1: Example Validation Summary for 5-(Trifluoromethyl)pyridine-3-carboxamide in Human Plasma

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (CV%) < 10%
Inter-day Precision (CV%) < 12%
Intra-day Accuracy (%) 92 - 108%
Inter-day Accuracy (%) 90 - 110%
Recovery (%) > 85%
Freeze-Thaw Stability (3 cycles) Stable
Bench-Top Stability (4 hours) Stable
Long-Term Stability (-80°C, 1 month) Stable

Conclusion

This application note provides a detailed framework for the development and validation of a robust and reliable analytical method for the quantification of 5-(Trifluoromethyl)pyridine-3-carboxamide in biological samples. The recommended LC-MS/MS method, coupled with appropriate sample preparation, offers the sensitivity and selectivity required for demanding bioanalytical applications. Adherence to the principles of method validation outlined herein will ensure the generation of high-quality, reproducible data to support drug development and research.

References

  • Phenomenex. (2015, August 27). Technical Tip: Protein Precipitation. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • ResearchGate. (2024, August 6). Usage of internal standards in LC-MS/MS analysis?. [Link]

  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Link]

Sources

Crystallization techniques for 5-(Trifluoromethyl)pyridine-3-carboxamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Crystallization & Polymorph Control for 5-(Trifluoromethyl)pyridine-3-carboxamide Scaffolds

Executive Summary

The 5-(trifluoromethyl)pyridine-3-carboxamide moiety is a privileged pharmacophore in medicinal chemistry, serving as a critical scaffold for Pim kinase inhibitors, BACE inhibitors, and various agrochemicals. Its structural duality—comprising a highly lipophilic trifluoromethyl (


) group and a polar, hydrogen-bond-active carboxamide—presents unique challenges in process chemistry. These include a high propensity for "oiling out" (liquid-liquid phase separation), solvate formation, and polymorphism driven by competing hydrogen bond synthons.

This guide provides validated protocols for the crystallization and purification of 5-(trifluoromethyl)pyridine-3-carboxamide derivatives, shifting from empirical trial-and-error to mechanistic crystal engineering.

Physicochemical Profiling & Solubility Mapping

Before attempting crystallization, one must understand the solute-solvent interactions. The electron-withdrawing


 group reduces the basicity of the pyridine nitrogen, while the amide group acts as both a hydrogen bond donor and acceptor.

Table 1: Solubility Profile & Solvent Selection Strategy

Solvent ClassRepresentative SolventsSolubility BehaviorApplication Utility
Polar Aprotic DMSO, DMF, DMAcHigh (>200 mg/mL) Primary solvent for anti-solvent crystallization.
Polar Protic Methanol, Ethanol, IPAModerate-High Ideal for cooling crystallization; risk of solvates.
Esters/Ketones Ethyl Acetate, AcetoneModerate Good for polymorph screening; often yields anhydrous forms.
Chlorinated DCM, ChloroformHigh Good for extraction, poor for crystallization (high volatility).
Non-Polar Heptane, Hexane, TolueneVery Low (<5 mg/mL) Anti-solvent of choice to drive yield.
Aqueous WaterInsoluble (Neutral pH) Anti-solvent for water-miscible organic solutions.

Critical Insight: The


 group increases solubility in chlorinated solvents but decreases water solubility compared to non-fluorinated analogs. This makes water a highly effective anti-solvent.

Protocol A: Anti-Solvent Crystallization (High Yield)

Objective: Rapid isolation of the target molecule from a crude reaction mixture or high-solubility stock. Mechanism: Supersaturation is generated by reducing the solvent power of the system via the addition of a miscible non-solvent (Water).

Workflow Diagram (Graphviz)

AntiSolventProcess Start Crude Material (Solid or Oil) Dissolution Dissolve in MeOH or DMSO (5-10 volumes, 40°C) Start->Dissolution Heating Filtration Polish Filtration (Remove insolubles) Dissolution->Filtration Seeding Add Seed Crystals (0.5 wt%, stable polymorph) Filtration->Seeding Cool to 25°C Addition Controlled Addition of Water (Rate: 1 vol/hour) Seeding->Addition Metastable Zone Aging Slurry Aging (2-4 hours, Ambient Temp) Addition->Aging Crystal Growth Isolation Filtration & Wash (1:1 MeOH/Water) Aging->Isolation

Caption: Figure 1.[1][2] Controlled anti-solvent crystallization workflow designed to prevent oiling out and ensure consistent particle size distribution.

Step-by-Step Methodology
  • Dissolution: Charge the crude 5-(trifluoromethyl)pyridine-3-carboxamide (10 g) into a reactor. Add Methanol (50 mL, 5 vol). Heat to 40–45°C until fully dissolved.

    • Why: Methanol is preferred over DMSO for easier drying, though DMSO is necessary for highly insoluble analogs.

  • Polish Filtration: Filter the warm solution through a 0.45 µm PTFE membrane to remove dust/insolubles (potential heteronucleation sites).

  • Initial Cooling: Cool the filtrate to 25°C.

  • Seeding (Crucial): Add 50 mg (0.5 wt%) of pure seed crystals. Agitate gently.

    • Why: Fluorinated amides often exhibit a wide Metastable Zone Width (MSZW). Without seeds, the system may supersaturate heavily and then "crash out" as an amorphous oil or unstable polymorph.

  • Anti-Solvent Addition: Begin adding Water (50 mL total) via a syringe pump or dropping funnel.

    • Phase 1: Add the first 10 mL over 60 minutes. (Slow addition prevents local supersaturation).

    • Phase 2: Add the remaining 40 mL over 30 minutes.

  • Aging: Stir the resulting white slurry for 2 hours at 20°C.

  • Isolation: Filter under vacuum. Wash the cake with 20 mL of 1:1 MeOH/Water. Dry in a vacuum oven at 45°C.

Protocol B: Reactive Crystallization (pH Swing)

Objective: Purification directly from the synthesis step (e.g., hydrolysis of the nitrile or ester). Mechanism: The pyridine ring is weakly basic (


 due to the electron-withdrawing 

). We utilize this for impurity rejection.
  • Acid Dissolution: Dissolve the crude solid in 1M HCl (10 volumes). The pyridine nitrogen protonates, forming a water-soluble hydrochloride salt.

    • Note: Non-basic impurities (e.g., unreacted starting materials lacking the pyridine nitrogen) will remain insoluble.

  • Extraction (Wash): Wash the aqueous acid solution with Ethyl Acetate (5 volumes) to remove non-basic organic impurities. Discard the organic layer.

  • Neutralization (Crystallization): Slowly add 2M NaOH or Ammonia to the aqueous phase while stirring.

  • pH Target: Adjust pH to 6–7. The free base (neutral amide) will crystallize out.

    • Caution: Do not overshoot to high pH (>10) rapidly, as the amide bond can hydrolyze under strong basic conditions at elevated temperatures.

Protocol C: Polymorph Control & Handling "Oiling Out"

The Problem: Molecules with high lipophilicity (


) and strong H-bonding (Amide) often undergo Liquid-Liquid Phase Separation (LLPS) , appearing as "oiling out" before crystallizing. This traps impurities.

The Solution: Temperature Cycling in Ethyl Acetate/Heptane.

Polymorph Control Workflow (Graphviz)

PolymorphControl Input Amorphous/Oily Material Solvent Ethyl Acetate (Solvent) Heptane (Anti-solvent) Input->Solvent Cycle Temp Cycling (Heat to 60°C -> Cool to 10°C) Solvent->Cycle Transformation Ostwald Ripening (Fines dissolve, crystals grow) Cycle->Transformation Repeat 3-5x Transformation->Cycle StableForm Stable Crystalline Form Transformation->StableForm Final Cool

Caption: Figure 2. Temperature cycling protocol to resolve oiling out and convert metastable forms to the thermodynamic stable polymorph.

Protocol:

  • Suspend the material in Ethyl Acetate (3 volumes).

  • Heat to 60°C (near reflux) to obtain a clear solution.

  • Add Heptane (2 volumes) slowly until the solution becomes slightly turbid.

  • If oiling occurs: Reheat to clear the oil, add a small amount of seed crystals, and cool very slowly (5°C/hour).

  • Cycling: Once a slurry forms, cycle the temperature between 20°C and 50°C three times. This promotes Ostwald Ripening , where small, imperfect crystals (or oil droplets) dissolve and redeposit onto larger, stable crystals.

Characterization & Validation

To ensure the protocol's success, the isolated solid must be characterized against specific criteria:

  • PXRD (Powder X-Ray Diffraction): Essential to distinguish between polymorphs. Look for sharp Bragg peaks. Amorphous material will show a "halo."

  • DSC (Differential Scanning Calorimetry):

    • Sharp Endotherm: Indicates melting of a pure crystalline form.

    • Exotherm followed by Endotherm: Indicates a metastable form converting to a stable form upon heating (monotropic transition).

  • 1H NMR: Confirm the integrity of the

    
     group and the amide protons.
    

References

  • Synthesis and Biological Profiling

    • Mohammed, Y. H. I., et al. (2024).[3] Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. Scientific Reports.[3]

    • Relevance: Describes the synthesis and isolation of closely rel
  • Polymorphism in Pyridine Carboxamides

    • Sartori, A., et al. (2021).
    • Relevance: Establishes the mechanisms of amide-water interactions and hydrate form
  • Fluorinated Pyridine Chemistry

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
    • Relevance: details the physicochemical impact of the group on solubility and lipophilicity ( ).
  • General Process Chemistry (OPRD): Anderson, N. G. (2012). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. Relevance: Source for standard anti-solvent and pH-swing crystallization protocols cited in Methods A and B.

Sources

Application Note: Preclinical Evaluation of 5-(Trifluoromethyl)pyridine-3-carboxamide (TFPC-3)

Author: BenchChem Technical Support Team. Date: February 2026

From Formulation to In Vivo Efficacy in Inflammatory Pain Models

Introduction & Scientific Rationale

5-(Trifluoromethyl)pyridine-3-carboxamide (referred to herein as TFPC-3 ) represents a privileged scaffold in medicinal chemistry. The trifluoromethyl group (


) enhances lipophilicity and metabolic stability by blocking cytochrome P450 oxidation at the C5 position, while the carboxamide moiety serves as a critical hydrogen-bond donor/acceptor, often interacting with key residues in kinase or receptor active sites (e.g., TRP channels, NAMPT, or specific cytokines).

This application note outlines a rigorous, self-validating workflow to evaluate TFPC-3 as a therapeutic candidate. While this scaffold has potential applications in oncology (SHP2 inhibition) and infectious disease, this guide focuses on inflammatory pain modulation —a common target for pyridine carboxamide derivatives.

Key Experimental Objectives:

  • Solubility & Formulation: Overcoming high lipophilicity (LogP > 3.0) for consistent dosing.

  • Pharmacokinetics (PK): Establishing oral bioavailability (

    
    ) and half-life (
    
    
    
    ).
  • Safety: Determining the Maximum Tolerated Dose (MTD).

  • Efficacy: Quantifying analgesia in the Complete Freund’s Adjuvant (CFA) rodent model.

Experimental Decision Tree (Workflow)

The following decision tree illustrates the "Go/No-Go" logic required for this study.

DrugDevelopment Start Start: TFPC-3 Synthesis Solubility Phase 1: Solubility Profiling (Kinetic Solubility) Start->Solubility Formulation Vehicle Selection (Cosolvents vs. Lipids) Solubility->Formulation PK_Study Phase 2: PK Study (Rat) IV (1 mg/kg) vs PO (10 mg/kg) Formulation->PK_Study Bioavail Calculate Bioavailability (F%) PK_Study->Bioavail Decision_PK Is F > 20%? Bioavail->Decision_PK MTD Phase 3: MTD / Limit Test (Acute Toxicity) Decision_PK->MTD Yes Stop STOP: Re-design Structure Decision_PK->Stop No Efficacy Phase 4: CFA Efficacy Model (Von Frey / Hargreaves) MTD->Efficacy Safe Dose Established Biomarker Phase 5: Cytokine Analysis (IL-6, TNF-alpha) Efficacy->Biomarker Success Lead Candidate Declared Biomarker->Success

Figure 1: Preclinical execution logic. Progression requires passing the bioavailability threshold (


) before efficacy testing.
Phase 1: Formulation Strategy

Due to the


 group, TFPC-3 is likely hydrophobic (Class II/IV). A standard saline suspension will yield erratic absorption. We utilize a Cosolvent System  for IV and a Suspension/Nano-emulsion  for PO.
Protocol A: Vehicle Preparation

Target Concentration: 1 mg/mL (IV) and 10 mg/mL (PO).

ComponentFunctionConcentration (v/v)Preparation Note
DMSO Solubilizer5%Dissolve TFPC-3 here first (Stock).
PEG 400 Co-solvent40%Add slowly to DMSO stock; vortex.
Tween 80 Surfactant5%Prevents precipitation upon dilution.
Saline (0.9%) Diluent50%Add last, warm to 37°C if cloudy.

Critical Check: If precipitation occurs upon adding saline, switch to 20% HP-


-CD (Hydroxypropyl-beta-cyclodextrin)  in water.
Phase 2: Pharmacokinetics (PK)

Before efficacy testing, you must confirm the drug reaches the systemic circulation.

Subject: Male Sprague-Dawley Rats (n=3 per route), fasted 12h. Dosing:

  • Group 1 (IV): 1 mg/kg (Tail vein bolus).

  • Group 2 (PO): 10 mg/kg (Oral gavage).

Sampling: Collect blood (0.2 mL) via jugular vein or tail nick at: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Process plasma via LC-MS/MS.

Analysis: Calculate Bioavailability (


) using the Area Under the Curve (AUC):


Pass Criteria:


 and 

hour. If

, return to formulation (Phase 1) or check metabolic stability (microsomal stability assay).
Phase 3: Safety (Maximum Tolerated Dose)

Perform a Limit Test to ensure the efficacy dose is not toxic.

  • Method: "Up-and-Down" Procedure (OECD 425).

  • Start Dose: 100 mg/kg (PO).

  • Observation: 48 hours. Monitor for piloerection, lethargy, weight loss (>15%), or tremors.

  • Escalation: If safe, test 300 mg/kg.

  • Outcome: Define the NOAEL (No Observed Adverse Effect Level). Your efficacy dose should be

    
     of the MTD.
    
Phase 4: Efficacy - CFA-Induced Inflammatory Pain

This is the core validation experiment. The Complete Freund's Adjuvant (CFA) model creates a robust, localized inflammatory response, ideal for testing pyridine carboxamides which often modulate cytokine release or peripheral nociceptors.

Experimental Design
  • Species: Male C57BL/6 Mice (8-10 weeks) or SD Rats.

  • Groups (n=8/group):

    • Sham: Saline injection (No Pain).

    • Vehicle Control: CFA + Vehicle (Max Pain).

    • Positive Control: CFA + Indomethacin (10 mg/kg) or Celecoxib.

    • TFPC-3 Low: 10 mg/kg.

    • TFPC-3 High: 30 mg/kg.

Step-by-Step Protocol

Day 0: Baseline Measurements

  • Acclimatize animals to the testing chambers (wire mesh floor) for 30 mins.

  • Measure baseline Mechanical Allodynia using Von Frey filaments (Up-Down method).

  • Measure baseline Thermal Hyperalgesia using the Hargreaves apparatus.

  • Exclude animals with hypersensitive baselines.

Day 1: Induction

  • Anesthetize briefly (Isoflurane).

  • Inject 20 µL CFA (1 mg/mL Mycobacterium tuberculosis) intraplantar (i.pl.) into the left hind paw.[1][2]

  • Observe for edema/redness within 1 hour.

Day 2: Dosing & Testing (24h post-CFA)

  • Administer TFPC-3 (PO) 1 hour prior to testing (

    
    ).
    
  • Test 1: Mechanical Allodynia (Von Frey)

    • Apply filaments perpendicular to the plantar surface until they buckle.

    • Record the 50% withdrawal threshold (g).

  • Test 2: Thermal Hyperalgesia (Hargreaves)

    • Apply radiant heat source to the paw.

    • Record Latency to Withdraw (seconds). Cut-off: 20s (to prevent tissue damage).

Data Analysis & Visualization

Present data as Mean ± SEM. Statistical significance determined by Two-Way ANOVA followed by Bonferroni’s post-hoc test.

GroupDose (mg/kg)Von Frey Threshold (g)% Reversal
Vehicle-0.8 ± 0.20%
Indomethacin1012.5 ± 1.1100%
TFPC-3 30 8.4 ± 0.9 ~65%
Phase 5: Mechanism of Action Validation

To confirm the efficacy is mechanism-based (and not just sedation), analyze inflammatory biomarkers.

  • Tissue Collection: At the end of the study, harvest the inflamed paw skin and spinal cord (L4-L6).

  • Homogenization: Homogenize in RIPA buffer with protease inhibitors.

  • ELISA: Quantify TNF-

    
      and IL-6 . Pyridine carboxamides frequently inhibit the NF-
    
    
    
    B pathway, leading to reduced cytokine output.
  • Expectation: TFPC-3 should significantly reduce paw cytokine levels compared to the Vehicle group.

Experimental Timeline Diagram

Timeline Acclimatization Days -7 to -1 Acclimatization Baseline Day 0 Baseline Von Frey Acclimatization->Baseline Induction Day 0 (PM) CFA Injection Baseline->Induction Dosing Day 1 (AM) Oral Dosing TFPC-3 Induction->Dosing Testing Day 1 (+1h) Efficacy Readout Dosing->Testing Necropsy Day 1 (+4h) Tissue Harvest Testing->Necropsy

Figure 2: Temporal execution of the CFA efficacy model.

References
  • CFA Model Standardization: Charles River Laboratories. Rat Model of CFA-Induced Arthritis for Studying Anti-Inflammatory Pain Drugs.[3]Link

  • Vehicle Selection: Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research.[4] Link

  • Limit Test Protocol: OECD Guidelines for the Testing of Chemicals, Section 4. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.Link

  • Von Frey Methodology: Chaplan, S. R., et al. (1994). Quantitative assessment of tactile allodynia in the rat paw. Journal of Neuroscience Methods. Link

  • Pyridine Carboxamide Activity: Discovery of novel pyridine carboxamide derivatives... (Example of structural class efficacy). Link

Sources

Application Notes and Protocols for Molecular Docking Studies of 5-(Trifluoromethyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for conducting molecular docking studies on 5-(Trifluoromethyl)pyridine-3-carboxamide, a compound of significant interest in medicinal chemistry. The trifluoromethylpyridine scaffold is a key structural motif in numerous active pharmaceutical and agrochemical ingredients, valued for its ability to enhance metabolic stability and binding affinity.[1][2][3] This guide offers detailed, step-by-step protocols for ligand and target protein preparation, execution of the docking simulation, and in-depth analysis of the results. By explaining the rationale behind each procedural choice, this document aims to equip researchers, scientists, and drug development professionals with the necessary expertise to perform scientifically rigorous and reproducible in silico investigations.

Introduction: The Significance of 5-(Trifluoromethyl)pyridine-3-carboxamide

The pyridine ring, particularly when substituted with a trifluoromethyl group, is a privileged scaffold in modern drug discovery.[1] The strong electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of the parent molecule, often leading to improved metabolic stability and enhanced binding interactions with biological targets.[1] Derivatives of trifluoromethylpyridine have demonstrated a wide range of biological activities, including anticancer, antibacterial, and insecticidal properties.[3][4][5]

5-(Trifluoromethyl)pyridine-3-carboxamide, the subject of this guide, combines the advantageous trifluoromethylpyridine core with a carboxamide functional group. The amide moiety is capable of forming crucial hydrogen bond interactions within a protein's binding site, making this compound a promising candidate for targeted therapeutic development. Molecular docking serves as a powerful computational tool to predict the binding conformation and affinity of this ligand with various protein targets, thereby guiding further lead optimization and experimental validation.[6][7]

Pre-Docking Preparations: Ensuring Data Integrity

The accuracy of molecular docking simulations is heavily dependent on the quality of the input structures for both the ligand and the target protein.[8] This section outlines the critical preparatory steps.

Ligand Preparation

The initial step involves obtaining the 3D structure of 5-(Trifluoromethyl)pyridine-3-carboxamide. This can be achieved by drawing the structure in a chemical drawing tool like ChemDraw or by retrieving it from a database such as PubChem.

Protocol for Ligand Preparation:

  • Structure Acquisition:

    • Draw the 2D structure of 5-(Trifluoromethyl)pyridine-3-carboxamide.

    • Convert the 2D structure to a 3D conformation using the software's built-in tools.

  • Energy Minimization:

    • Perform an energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation of the ligand.

  • Charge Assignment:

    • Assign partial charges to each atom of the ligand. Gasteiger charges are commonly used for this purpose.[9]

  • Torsion Angle Definition:

    • Define the rotatable bonds within the ligand. This allows for conformational flexibility during the docking process.[9]

  • File Format Conversion:

    • Save the prepared ligand structure in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).[9]

Target Protein Preparation

The selection and preparation of the target protein are equally critical for a successful docking study.

Protocol for Target Protein Preparation:

  • Protein Structure Retrieval:

    • Download the 3D structure of the target protein from the Protein Data Bank (PDB).[10] It is advisable to select a high-resolution crystal structure, preferably with a co-crystallized ligand, which can be used for validating the docking protocol.[11]

  • Initial Structure Cleanup:

    • Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents.[12][13] If the protein is a multimer, retain only the chain(s) of interest.[12]

  • Addressing Structural Issues:

    • Check for and repair any missing residues or atoms in the protein structure using tools like the "Dock Prep" feature in UCSF Chimera or similar modules in other molecular modeling software.[13][14]

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein, as they are typically absent in crystal structures.[10] Assign appropriate protonation states to the amino acid residues, particularly histidines, based on the physiological pH.

    • Assign partial charges to the protein atoms using a standard force field (e.g., AMBER).

  • File Format Conversion:

    • Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT).

The Molecular Docking Workflow

This section details the execution of the molecular docking simulation using a widely accepted workflow.

Defining the Binding Site

The search space for the docking simulation must be defined around the putative binding site of the target protein.[15] If a co-crystallized ligand is present in the original PDB structure, its coordinates can be used to define the center of the binding pocket.

Docking Algorithm and Scoring Function

Various docking programs employ different search algorithms and scoring functions.[16][17] AutoDock Vina, for instance, utilizes a Lamarckian genetic algorithm for its conformational search and an empirical scoring function to estimate the binding affinity.[16]

Workflow for Molecular Docking:

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase Ligand_Prep Ligand Preparation (Energy Minimization, Charge Assignment) Grid_Box Define Binding Site (Grid Box Generation) Ligand_Prep->Grid_Box Protein_Prep Protein Preparation (Cleanup, Protonation) Protein_Prep->Grid_Box Run_Docking Execute Docking Simulation (e.g., AutoDock Vina) Grid_Box->Run_Docking Analyze_Poses Analyze Binding Poses (Clustering, RMSD) Run_Docking->Analyze_Poses Evaluate_Scores Evaluate Docking Scores (Binding Affinity) Run_Docking->Evaluate_Scores Visualize Visualize Interactions (PyMOL, Chimera) Analyze_Poses->Visualize Evaluate_Scores->Visualize

Caption: Molecular Docking Workflow.

Post-Docking Analysis: Interpreting the Results

A thorough analysis of the docking results is essential to derive meaningful insights.[18] This involves evaluating the binding poses and their corresponding scores.

Binding Pose Analysis

The docking simulation will generate multiple binding poses for the ligand within the protein's active site.[18]

  • Clustering and RMSD: The generated poses are typically clustered based on their conformational similarity. The root-mean-square deviation (RMSD) is a key metric used to compare the docked poses. A lower RMSD value (typically < 2.0 Å) between the top-ranked poses suggests a more reliable prediction.[11][19]

Docking Score Evaluation

The scoring function provides a numerical value, often in kcal/mol, that estimates the binding affinity between the ligand and the protein.[20] A more negative docking score generally indicates a stronger predicted binding affinity.[19][21]

Visualization of Interactions

Visual inspection of the top-ranked binding pose is crucial for understanding the nature of the interactions between 5-(Trifluoromethyl)pyridine-3-carboxamide and the target protein.[21] Tools like PyMOL or UCSF Chimera can be used to visualize key interactions such as:

  • Hydrogen Bonds: Identify hydrogen bonds between the ligand's amide group and polar residues in the binding pocket.[19]

  • Hydrophobic Interactions: Observe interactions between the trifluoromethylpyridine ring and nonpolar residues.

  • Pi-Stacking: Look for potential pi-stacking interactions between the pyridine ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

Validation of the Docking Protocol

To ensure the reliability of the docking results, it is imperative to validate the chosen protocol.[11]

Protocol for Docking Validation:

  • Re-docking of a Co-crystallized Ligand:

    • If the protein structure contains a co-crystallized ligand, extract it and re-dock it into the binding site.[11]

  • RMSD Calculation:

    • Calculate the RMSD between the re-docked pose and the original crystallographic pose. An RMSD value below 2.0 Å is generally considered a successful validation.[11][22]

  • Use of Decoy Datasets:

    • For a more rigorous validation, a set of known inactive molecules (decoys) can be docked along with known active compounds. A reliable docking protocol should be able to distinguish between the active and inactive compounds based on their docking scores.[22]

Hypothetical Docking Results

To illustrate the presentation of docking results, the following table summarizes hypothetical data for the docking of 5-(Trifluoromethyl)pyridine-3-carboxamide against three potential protein targets.

Target ProteinPDB IDBinding Affinity (kcal/mol)RMSD of Top Pose (Å)Key Interacting Residues
Kinase A1XYZ-9.21.1LYS72, GLU91, LEU148
Protease B2ABC-8.51.5HIS41, CYS145, GLU166
Helicase C3DEF-7.81.8ARG256, ASP345, PHE348

Conclusion and Future Directions

This guide has provided a detailed framework for conducting molecular docking studies of 5-(Trifluoromethyl)pyridine-3-carboxamide. By following these protocols, researchers can generate reliable in silico predictions of its binding behavior with various protein targets. The insights gained from these studies can significantly accelerate the drug discovery process by prioritizing promising lead candidates for further experimental validation, such as in vitro binding assays and cell-based activity studies. Future work could involve performing molecular dynamics simulations to assess the stability of the predicted ligand-protein complexes over time.[6]

References

  • ProfoundBio. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement. Retrieved from [Link]

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • Quora. (2021, September 20). How does one prepare proteins for molecular docking? Retrieved from [Link]

  • ResearchGate. (2022, April 25). How to validate the molecular docking results? Retrieved from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of Computer-Aided Molecular Design, 24(5), 417-422.
  • Matter Modeling Stack Exchange. (2021, April 19). How can I validate docking result without a co-crystallized ligand? Retrieved from [Link]

  • Singh, N., & Chaput, L. (2025, May 9). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • ScotChem. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • ScotChem. (2025, April 8). 6. Preparing the protein and ligand for docking. Retrieved from [Link]

  • Anderson, A. C. (2003). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Computer Sciences, 43(6), 1873-1880.
  • Journal of Drug Discovery and Development. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. Retrieved from [Link]

  • Krishnankutty, G. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Microbe Notes. Retrieved from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157.
  • Cresset Group. (n.d.). Protein-ligand docking. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Journal of Scientific and Medical Research. (2017, May 15). Molecular Docking: A Structure-Based Drug Designing Approach. Retrieved from [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. Retrieved from [Link]

  • ACS Publications. (2022, April 11). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Li, Y., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Scientific Reports, 10(1), 16013.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]

  • Shimizu, T., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 101-115.
  • SciSpace. (2020, September 28). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Retrieved from [Link]

  • MDPI. (2025, February 7). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Retrieved from [Link]

  • LookChem. (n.d.). 5-(Trifluoromethyl)nicotinic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Trifluoromethyl)pyridine-3-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyridine-3-carboxamide, a key building block in pharmaceutical and agrochemical research.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your synthesis and overcome common experimental challenges. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience.

The trifluoromethyl group significantly alters a molecule's electronic properties, lipophilicity, and metabolic stability, making its incorporation into heterocyclic scaffolds like pyridine a valuable strategy in drug design.[1][3] However, the synthesis of molecules like 5-(Trifluoromethyl)pyridine-3-carboxamide can present unique challenges. This guide is designed to address these issues directly.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis. We will focus on the two most prevalent synthetic routes.

dot

Hydrolysis_Troubleshooting Start Low Conversion in Nitrile Hydrolysis Condition Are you using acid or base catalysis? Start->Condition AcidPath Acid Catalyzed Condition->AcidPath Acid BasePath Base Catalyzed Condition->BasePath Base Acid_Check1 Increase Acid Concentration (e.g., switch from conc. HCl to H₂SO₄) AcidPath->Acid_Check1 Base_Check1 Use a Stronger Base (e.g., NaOH, KOH, or Ba(OH)₂) BasePath->Base_Check1 Acid_Check2 Elevate Reaction Temperature (Monitor for degradation) Acid_Check1->Acid_Check2 Acid_Check3 Increase Reaction Time Acid_Check2->Acid_Check3 Acid_Result Improved Conversion Acid_Check3->Acid_Result Base_Check2 Consider a Co-solvent (e.g., EtOH, Dioxane) to improve solubility Base_Check1->Base_Check2 Base_Check3 Elevate Reaction Temperature & Time Base_Check2->Base_Check3 Base_Result Improved Conversion Base_Check3->Base_Result

Caption: Troubleshooting workflow for nitrile hydrolysis.

  • For Acid-Catalyzed Hydrolysis: The mechanism requires protonation of the nitrile nitrogen to increase its electrophilicity. [4]If the reaction is sluggish, ensure your acid is sufficiently concentrated and consider elevating the temperature. Sulfuric acid is often more effective than hydrochloric acid due to its higher boiling point and dehydrating properties.

  • For Base-Catalyzed Hydrolysis: This method involves direct nucleophilic attack by a hydroxide ion. The reaction can be slow due to the nitrile's deactivation. Using stronger bases like NaOH or KOH, often in an aqueous alcohol mixture to improve substrate solubility, can accelerate the reaction. [4][5]Be aware that under harsh basic conditions, the newly formed amide can be further hydrolyzed to the carboxylic acid. Careful monitoring of reaction progress by TLC or LC-MS is crucial.

ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis
Reagents Concentrated H₂SO₄ or HClAqueous NaOH, KOH, or Ba(OH)₂
Pros Typically stops at the amide stage under controlled conditions.Can be faster for certain substrates.
Cons Can require high temperatures; potential for charring.Risk of over-hydrolysis to the carboxylic acid.
Optimization Increase acid strength and temperature.Increase base concentration; add a co-solvent.
Route B: Challenges in Carboxylic Acid Amidation
Q2: The conversion of 5-(trifluoromethyl)nicotinic acid to the amide is inefficient, and I observe unreacted starting material and other impurities.

Answer: This is a classic amidation reaction that requires activation of the carboxylic acid. Direct reaction with ammonia is not feasible. The two primary methods are conversion to an acyl chloride or using a peptide coupling agent.

  • Acyl Chloride Intermediate Method: This is a robust and cost-effective method, often used for larger-scale synthesis. [6] * Problem: Incomplete formation of the acyl chloride.

    • Solution: Ensure the thionyl chloride (SOCl₂) or oxalyl chloride is fresh and used in excess (typically 2-5 equivalents). A catalytic amount of DMF can significantly accelerate this step. The reaction should be performed in an inert solvent (like DCM or toluene) under anhydrous conditions. After formation, the excess SOCl₂ must be thoroughly removed under vacuum, as its presence can complicate the subsequent amidation step.

    • Problem: Low yield in the final amidation step.

    • Solution: Add the acyl chloride solution slowly to a cold (0 °C) concentrated solution of aqueous ammonium hydroxide or a solution of ammonia in an organic solvent (like dioxane or methanol). Maintaining a low temperature and basic pH is critical to prevent side reactions and hydrolysis of the acyl chloride.

  • Peptide Coupling Agent Method: This method is milder and often results in cleaner reactions, though the reagents are more expensive.

    • Problem: Low yield despite using a coupling agent (e.g., HATU, HOBt/EDC).

    • Solution:

      • Base: Ensure an appropriate non-nucleophilic base (like DIPEA or N-methylmorpholine) is used in the correct stoichiometry (usually 2-3 equivalents) to neutralize the acid and any salts formed.

      • Solvent: Use anhydrous polar aprotic solvents like DMF or NMP.

      • Ammonia Source: Use a suitable source of ammonia, such as ammonium chloride, in conjunction with a sufficient amount of base to liberate free ammonia in situ.

Activation MethodReagentsProsCons
Acyl Chloride SOCl₂ or (COCl)₂, cat. DMF; then NH₄OHCost-effective, high-yielding for scale-up.Harsh reagents, requires careful handling and removal of excess SOCl₂.
Coupling Agents HATU/DIPEA or EDC/HOBt; NH₄ClMilder conditions, cleaner reactions, fewer side products.More expensive reagents, requires anhydrous conditions.

Frequently Asked Questions (FAQs)

Q: What is the most common starting material for this synthesis? A: For laboratory-scale synthesis, 5-(Trifluoromethyl)nicotinic acid and 3-Bromo-5-(trifluoromethyl)pyridine are very common and commercially available precursors. [6]For industrial production, synthesis often begins with simpler molecules like 3-picoline, which undergoes a series of chlorination and fluorination steps. [1][2] Q: How can I effectively monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like ethyl acetate/hexane or dichloromethane/methanol. Staining with potassium permanganate or viewing under UV light should allow you to distinguish the starting material, intermediate, and product. For more precise monitoring, especially to check for minor impurities, LC-MS is highly recommended.

Q: What are the critical safety precautions for this synthesis? A:

  • Trifluoromethylating agents and many fluorinated compounds can be toxic. Always handle them in a well-ventilated fume hood.

  • Thionyl chloride (SOCl₂) and oxalyl chloride are corrosive and react violently with water, releasing toxic gases (SO₂ and HCl or CO/CO₂ and HCl, respectively). Work in a fume hood and wear appropriate PPE, including acid-resistant gloves and safety goggles.

  • Strong acids and bases are corrosive. Handle with care.

  • Palladium catalysts can be pyrophoric. Handle under an inert atmosphere if dry.

Optimized Experimental Protocols

The following protocols are provided as a validated starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Protocol 1: Amidation of 5-(Trifluoromethyl)nicotinic acid via Acyl Chloride

This protocol is adapted from established methodologies for nicotinamide synthesis. [6] Step 1: Formation of 5-(Trifluoromethyl)nicotinoyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(Trifluoromethyl)nicotinic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂) (3.0 eq) and a catalytic drop of DMF.

  • Heat the mixture to reflux (approx. 70-80 °C) for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. It is crucial to ensure all SOCl₂ is removed. Co-evaporation with an inert solvent like toluene (2-3 times) can aid in its complete removal. The resulting acyl chloride is typically used directly in the next step without further purification.

Step 2: Formation of 5-(Trifluoromethyl)pyridine-3-carboxamide

  • In a separate flask, cool a concentrated solution of aqueous ammonium hydroxide (28-30%) (10-15 eq) to 0 °C in an ice bath.

  • Dissolve the crude 5-(trifluoromethyl)nicotinoyl chloride from Step 1 in a minimal amount of anhydrous THF or Dioxane.

  • Add the acyl chloride solution dropwise to the cold, vigorously stirred ammonium hydroxide solution. A white precipitate should form immediately.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1-2 hours.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the product under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Protocol 2: Hydrolysis of 5-(Trifluoromethyl)nicotinonitrile

This protocol is a general method for acid-catalyzed nitrile hydrolysis. [4]

  • In a round-bottom flask, add 5-(Trifluoromethyl)nicotinonitrile (1.0 eq).

  • Add concentrated sulfuric acid (98%) (5-10 volumes, e.g., 5-10 mL per gram of nitrile).

  • Heat the mixture with stirring to 80-100 °C for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution by the slow addition of a base, such as concentrated ammonium hydroxide or solid sodium carbonate, while keeping the mixture cool in an ice bath. Be cautious as this is a highly exothermic process.

  • The product will precipitate out of the solution upon neutralization.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent if necessary.

References
  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22–30. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. [Link]

  • Pazenok, S., et al. (2021). An efficient synthesis of 5-halo-6-trifluoromethylpyridine-3-carbonitriles and carboxylic acids. Journal of Fluorine Chemistry.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • Umemoto, T., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(2), 126–135. [Link]

  • Google Patents. (2014). CN103951616A - Preparation method of N-cyanomethyl-4-(trifluoromethyl) nicotinamide.
  • Neda, I., et al. (2014). CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO. Revue Roumaine de Chimie, 59(11-12), 1081-1087.
  • ResearchGate. (n.d.). Amide coupling between 5-(trifluoromethyl)-2-pinolinic acid and... [Link]

  • ChemRxiv. (2022). Asymmetric Defluoroallylation of 4-Trifluoromethylpyridines Enabled by Umpolung C-F Bond Activation. [Link]

  • Google Patents. (2000). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
  • Beilstein Journals. (2021). Decarboxylative trifluoromethylthiolation of pyridylacetates. [Link]

  • eScholarship. (2022). Synthesis of N-trifluoromethyl amides from carboxylic acids. [Link]

  • Semantic Scholar. (2023). Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. [Link]

  • ResearchGate. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • Google Patents. (1975). US3876691A - Process for the hydrolysis of nitriles.
  • Chemistry LibreTexts. (2020). 21.5: Hydrolysis of nitriles. [Link]

  • Google Patents. (2021). CN109761914B - Method for preparing 5-trifluoromethyl uracil.

Sources

Troubleshooting unexpected side reactions in 5-(Trifluoromethyl)pyridine-3-carboxamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(Trifluoromethyl)pyridine-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and unexpected side reactions encountered during the synthesis of this important fluorinated pyridine intermediate. We will explore the causality behind experimental choices and provide field-proven insights to ensure robust and reproducible outcomes.

Technical Troubleshooting Guide

This section addresses specific issues encountered during synthesis, presented in a question-and-answer format.

Issue 1: Low or No Yield of 5-(Trifluoromethyl)pyridine-3-carboxamide When Starting from 5-(Trifluoromethyl)nicotinic Acid.

Question: My reaction to form the amide directly from 5-(trifluoromethyl)nicotinic acid and an ammonia source is resulting in very low yields. What are the likely causes and how can I fix this?

Probable Cause & Explanation: The most common issue in direct amidation is the competing acid-base reaction between the carboxylic acid and the amine (ammonia).[1] This forms a highly unreactive ammonium-carboxylate salt, which requires harsh thermal conditions (often >100-160°C) to dehydrate and form the amide bond.[1][2] At these high temperatures, thermal degradation and tar formation can occur, further reducing the yield.[3] Without an activating agent, the hydroxyl group (-OH) of the carboxylic acid is a poor leaving group, making nucleophilic attack by ammonia inefficient at moderate temperatures.[4]

Recommended Solutions:

  • Two-Step Acyl Chloride Pathway (Recommended): This is the most reliable method for this transformation.

    • Activation: Convert the 5-(trifluoromethyl)nicotinic acid to its corresponding acyl chloride using an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[5][6] This replaces the -OH with a highly reactive -Cl, making it an excellent leaving group.[4]

    • Amination: Carefully add the crude acyl chloride intermediate to a solution of aqueous or gaseous ammonia at low temperatures (e.g., 0-5°C) to form the desired amide.[6]

  • Use of Coupling Agents: For milder conditions, employ a coupling agent.

    • Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid by forming an O-acylisourea intermediate.[7] This intermediate has a good leaving group that is readily displaced by ammonia.

    • Note on a Side Product: A significant drawback of using DCC is the formation of dicyclohexylurea (DCU) as a byproduct, which can be difficult to remove from the final product.[7]

Issue 2: The Final Product is Contaminated with Unreacted Starting Material and a Significant Amount of 5-(Trifluoromethyl)nicotinic Acid When Using the Nitrile Hydrolysis Route.

Question: I am attempting to synthesize the carboxamide by hydrolyzing 5-(trifluoromethyl)nicotinonitrile, but my reaction is messy. I see both unreacted nitrile and the fully hydrolyzed carboxylic acid in my final product. How can I improve the selectivity for the amide?

Probable Cause & Explanation: The hydrolysis of a nitrile to a carboxamide is an intermediate step; the reaction can readily proceed to hydrolyze the amide further to the corresponding carboxylic acid, especially under forcing acidic or basic conditions.[8] The electron-withdrawing nature of the trifluoromethyl group and the pyridine ring can influence the reactivity of the nitrile and the stability of the intermediate amide, making it challenging to halt the reaction selectively.[9]

Recommended Solutions:

  • Milder Reaction Conditions: Avoid using highly concentrated acids or bases and high temperatures for extended periods.

    • Controlled Acid Hydrolysis: Use a dilute acid (e.g., dilute HCl) and carefully monitor the reaction progress by TLC or LC-MS. Quench the reaction as soon as a significant amount of the amide product is observed, before substantial formation of the carboxylic acid occurs.[8]

    • Controlled Basic Hydrolysis: Use a reagent like sodium percarbonate in a suitable solvent, which can provide a milder, controlled release of peroxide for hydrolysis. Alternatively, use dilute sodium hydroxide and monitor the reaction closely, as ammonia gas will be evolved upon formation of the carboxylate salt.[8]

  • Reaction Monitoring:

    • Set up small-scale parallel reactions at different temperatures (e.g., 50°C, 70°C, 90°C) and time points to identify the optimal conditions for maximizing amide formation while minimizing carboxylic acid byproduct.

Issue 3: Purification is Difficult; My Final Product is an Oil or a Sticky Solid That Won't Crystallize.

Question: After work-up, my 5-(trifluoromethyl)pyridine-3-carboxamide is impure and difficult to handle. What are the common impurities and how can I effectively purify my product?

Probable Cause & Explanation: The presence of residual solvents, unreacted starting materials, or side products can inhibit crystallization and lead to an impure final product. The specific impurities will depend on the synthetic route used.

Synthetic Route Common Impurities Reason for Formation
Acyl Chloride 5-(Trifluoromethyl)nicotinic acidIncomplete conversion to acyl chloride or hydrolysis of the acyl chloride during work-up.
Residual DMF (if used as catalyst)High boiling point solvent, difficult to remove under vacuum.
Coupling Agent (DCC/EDC) Dicyclohexylurea (DCU) / Ethyl-dimethylaminopropyl-ureaStoichiometric byproduct of the coupling reaction.[7]
Nitrile Hydrolysis 5-(Trifluoromethyl)nicotinonitrileIncomplete hydrolysis.
5-(Trifluoromethyl)nicotinic acidOver-hydrolysis of the target amide.[8]

Recommended Solutions:

  • Initial Work-up:

    • Ensure the pH is adjusted correctly during the aqueous work-up. The target amide is a neutral compound, but acidic (nicotinic acid) or basic impurities can be removed by strategic acid-base extractions.

    • Thoroughly dry the organic extracts with a drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.

  • Purification Techniques:

    • Crystallization: Attempt recrystallization from a suitable solvent system. A good starting point is a binary solvent system like Ethyl Acetate/Hexanes or Dichloromethane/Hexanes.

    • Column Chromatography: If crystallization fails, silica gel column chromatography is a reliable method. Use a gradient elution system, starting with a non-polar solvent (e.g., Hexanes) and gradually increasing the polarity with a more polar solvent (e.g., Ethyl Acetate).

    • Removing Urea Byproducts (from DCC/EDC): DCU is sparingly soluble in many organic solvents. After the reaction, it can often be removed by filtration from solvents like dichloromethane or ethyl acetate.

Troubleshooting Workflow Diagram

G Start Problem: Low Yield or High Impurity Route Which synthetic route was used? Start->Route AcidRoute From Nicotinic Acid Route->AcidRoute Acid NitrileRoute From Nicotinonitrile Route->NitrileRoute Nitrile Acid_Cause1 Cause: Ammonium Salt Formation (Direct Amidation) AcidRoute->Acid_Cause1 Acid_Cause2 Cause: Impure Acyl Chloride or Hydrolysis AcidRoute->Acid_Cause2 Acid_Cause3 Cause: Urea Byproduct (from DCC/EDC) AcidRoute->Acid_Cause3 Nitrile_Cause1 Cause: Over-hydrolysis to Carboxylic Acid NitrileRoute->Nitrile_Cause1 Nitrile_Cause2 Cause: Incomplete Reaction NitrileRoute->Nitrile_Cause2 Acid_Sol1 Solution: Use Acyl Chloride Pathway or Coupling Agents Acid_Cause1->Acid_Sol1 Acid_Sol2 Solution: Use excess SOCl₂, ensure anhydrous conditions. Acid_Cause2->Acid_Sol2 Acid_Sol3 Solution: Filter reaction mixture before work-up. Acid_Cause3->Acid_Sol3 Nitrile_Sol1 Solution: Use milder conditions (temp, conc), monitor reaction. Nitrile_Cause1->Nitrile_Sol1 Nitrile_Sol2 Solution: Increase reaction time or temperature moderately. Nitrile_Cause2->Nitrile_Sol2

Caption: Troubleshooting decision tree for 5-(Trifluoromethyl)pyridine-3-carboxamide synthesis.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scale-up: starting from the nicotinic acid or the nicotinonitrile? A: For laboratory and pilot scales, the route starting from 5-(trifluoromethyl)nicotinic acid via the acyl chloride intermediate is generally more robust and higher yielding.[5][6] It avoids the selectivity issues of partial nitrile hydrolysis. For industrial-scale production, a one-pot process or direct amidation under optimized high-temperature/pressure conditions might be more cost-effective, but requires significant process development.

Q2: My reaction involves a Buchwald-Hartwig amination to construct the C-N bond. What are the common side reactions? A: While less common for primary amide synthesis, if you are using a Buchwald-Hartwig approach with an ammonia equivalent, potential side reactions include hydrodehalogenation of your aryl halide starting material and β-hydride elimination.[10] The choice of ligand is critical; bulky, electron-rich phosphine ligands are often required to promote efficient reductive elimination and minimize side reactions.[11]

Q3: How stable is the trifluoromethyl group under the reaction conditions? A: The trifluoromethyl (-CF₃) group is generally very stable under most synthetic conditions, including the formation of acyl chlorides with thionyl chloride and standard acidic or basic hydrolysis.[12] It is significantly more stable to cleavage than a methoxy (-OCH₃) group.[5]

Q4: Can I use other aminating agents besides ammonia? A: Yes. The acyl chloride intermediate is highly reactive and will react with primary and secondary amines to form the corresponding N-substituted amides. The Buchwald-Hartwig amination is also highly versatile and can be used to couple aryl halides with a wide variety of primary and secondary amines.[13]

Key Synthetic Pathway and Potential Side Reactions

G Start 5-(CF₃)Pyridine- 3-Carboxylic Acid AcylChloride Acyl Chloride Intermediate Start->AcylChloride Activation Anhydride Symmetrical Anhydride (Side Product) Start->Anhydride Dimerization Product 5-(CF₃)Pyridine- 3-Carboxamide AcylChloride->Product Amination AcylChloride->Anhydride HydrolyzedAcid Reverted Carboxylic Acid (Side Product) AcylChloride->HydrolyzedAcid Hydrolysis SOCl2 SOCl₂ (or Oxalyl Chloride) SOCl2->Start NH3 NH₃ (aq. or gas) NH3->AcylChloride H2O_side Trace H₂O

Caption: Acyl chloride pathway for synthesis and common side reactions.

Experimental Protocols

Protocol 1: Synthesis via Acyl Chloride Intermediate

This protocol is adapted from standard procedures for converting carboxylic acids to primary amides.[5][6]

Step 1: Formation of 5-(Trifluoromethyl)pyridine-3-carbonyl chloride

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-(trifluoromethyl)nicotinic acid (1.0 eq.).

  • Under a nitrogen atmosphere, add excess thionyl chloride (SOCl₂) (3.0-5.0 eq.). A catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux (approx. 70-80°C) for 2-4 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often used directly in the next step without further purification.

Step 2: Amination to form 5-(Trifluoromethyl)pyridine-3-carboxamide

  • Cool a flask containing concentrated aqueous ammonia (approx. 28-30%, 10-20 eq.) in an ice-water bath (0-5°C).

  • Dissolve the crude acyl chloride from Step 1 in a minimal amount of an anhydrous, inert solvent (e.g., THF or Dichloromethane).

  • Slowly add the acyl chloride solution dropwise to the cold, stirred ammonia solution. A white precipitate of the amide should form immediately.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of a non-polar solvent (like diethyl ether or hexanes) to remove organic impurities.

  • Dry the product under vacuum to yield 5-(trifluoromethyl)pyridine-3-carboxamide. Further purification can be achieved by recrystallization if necessary.

References

  • Direct Amide Formation Between Carboxylic Acids and Amines - Durham E-Theses. Available from: [Link]

  • Condensation of Acids with Amines - Chemistry LibreTexts. (2020). Available from: [Link]

  • Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)? - Chemistry Stack Exchange. (2021). Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. Available from: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry. (2018). Available from: [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. Journal of Organic and Pharmaceutical Chemistry, 22(1), 22-30. Available from: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Sokolenko, T. M., & Yagupolskii, Yu. L. (2024). 5-Trifluoromethoxy-substituted Nicotinic Acid, Nicotinamide and Related Compounds. SciSpace. Available from: [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). Available from: [Link]

  • Process For Preparation Of Nicotinamide Compounds And Derivatives Thereof. Available from: [Link]

  • The Hydrolysis of Nitriles - Chemistry LibreTexts. (2023). Available from: [Link]

Sources

Addressing off-target effects of 5-(Trifluoromethyl)pyridine-3-carboxamide in cellular models

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Off-Target Effects & Assay Interference in Cellular Models

Executive Summary: The TFPC Scaffold

Welcome to the technical support hub for 5-(Trifluoromethyl)pyridine-3-carboxamide (TFPC) . You are likely using this molecule as a chemical probe, a fragment in a drug discovery campaign, or a metabolic modulator.

While TFPC is a versatile scaffold—serving as a bioisostere for nicotinamide (Vitamin B3) and a core pharmacophore in kinase inhibitors—its physicochemical properties introduce specific experimental risks. The electron-withdrawing trifluoromethyl (


) group increases lipophilicity (cLogP ~1.5–2.0) compared to the parent nicotinamide, altering membrane permeability and protein binding kinetics.

Common User Challenges:

  • Cytotoxicity: Unexpected cell death unrelated to the primary target.

  • Assay Interference: "Flat" Structure-Activity Relationships (SAR) or false positives in fluorescence assays.

  • Polypharmacology: Unintended inhibition of NAD+-dependent enzymes (PARPs, Sirtuins) or metalloenzymes (MMPs).

This guide provides rigorous, self-validating protocols to distinguish true pharmacological activity from off-target artifacts.

Troubleshooting Workflow: Is Your Signal Real?

Before assuming biological off-target effects, you must rule out chemical assay interference. Use this decision matrix to guide your validation experiments.

TroubleshootingFlow Start Observation: Unexpected Potency or Toxicity Detergent Step 1: Detergent Test (Add 0.01% Triton X-100) Start->Detergent ActivityLost Activity Lost Detergent->ActivityLost IC50 increases >10x ActivityRetained Activity Retained Detergent->ActivityRetained IC50 stable Artifact Diagnosis: Colloidal Aggregation (False Positive) ActivityLost->Artifact Step2 Step 2: Isogenic Rescue (Overexpress Target or CRISPR KO) ActivityRetained->Step2 ToxicitySame Toxicity Persists in KO/Resistant Line Step2->ToxicitySame No shift ToxicityShift Potency Shifts (Resistance Observed) Step2->ToxicityShift Shift observed OffTarget Diagnosis: Off-Target Cytotoxicity (General Toxin) ToxicitySame->OffTarget OnTarget Diagnosis: Valid On-Target Effect ToxicityShift->OnTarget

Figure 1: Step-wise logic flow to distinguish between assay artifacts (aggregation), off-target toxicity, and true pharmacology.

Module 1: Addressing Assay Interference (False Positives)

The Issue: Colloidal Aggregation

The


 moiety significantly increases the hydrophobicity of the pyridine ring. At micromolar concentrations (>5 µM), TFPC derivatives are prone to forming colloidal aggregates. These aggregates sequester proteins non-specifically, inhibiting them physically rather than chemically. This is the #1 cause of false positives in biochemical screens.
Validation Protocol: The Detergent Sensitivity Test

Objective: Determine if inhibition is due to specific binding or non-specific sequestration.

  • Prepare Assay Buffer: Create two versions of your assay buffer:

    • Buffer A: Standard buffer.

    • Buffer B: Standard buffer + 0.01% (v/v) Triton X-100 (or freshly prepared Tween-80).

  • Run Dose-Response: Perform a 10-point dose-response curve of TFPC in both buffers.

  • Analyze IC50 Shift:

    • Valid Hit: IC50 remains consistent (within 2-3 fold) between Buffer A and B.

    • Artifact: Activity is abolished (IC50 increases >10-fold) in Buffer B. The detergent disrupts the colloid, releasing the enzyme.

Reference: Shoichet, B. K. (2006). Screening in a spirit of haunting. (See References [1])

Module 2: Investigating Structural Off-Targets (Polypharmacology)

The Issue: Nicotinamide Mimicry

TFPC is a bioisostere of Nicotinamide .

  • Nicotinamide: Pyridine-3-carboxamide.[1][2]

  • TFPC: 5-(Trifluoromethyl)pyridine-3-carboxamide.[3]

The amide group allows TFPC to dock into the nicotinamide-binding pocket of NAD+-dependent enzymes, specifically PARP (Poly ADP-ribose polymerase) and Sirtuins . The


 group may induce steric clashes or, conversely, pick up hydrophobic interactions in the "adenine" sub-pocket of kinases.
Validation Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm physical engagement with the intended target inside the live cell, rather than an off-target.

Materials:

  • Cells treated with TFPC (10 µM) vs. DMSO (1 hr).

  • PCR thermocycler.

  • Antibodies for Target Protein and Loading Control (e.g., Actin).

Step-by-Step Methodology:

  • Treatment: Incubate 1x10^6 cells with TFPC (at 5x EC50) or DMSO for 1 hour.

  • Harvest: Wash with PBS (with protease inhibitors); resuspend in PBS.

  • Thermal Challenge: Aliquot cell suspension into PCR tubes. Heat individual tubes to a gradient of temperatures (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis: Cool to RT. Lyse cells (freeze-thaw x3 or mild detergent).

  • Separation: Centrifuge at 20,000 x g for 20 min at 4°C. Aggregated/unstable proteins pellet; stable proteins remain in supernatant.

  • Detection: Analyze supernatant via Western Blot.

  • Interpretation:

    • Stabilization: If the TFPC-treated band persists at higher temperatures than the DMSO control, the drug has engaged the target.

    • No Shift: Lack of engagement suggests the phenotypic effect (cell death) is off-target.

Table 1: Expected CETSA Results for TFPC

Condition Temperature (T_agg) Interpretation
DMSO Control Protein precipitates at 48°C Baseline stability.
TFPC (On-Target) Protein stable up to 54°C (+6°C shift) Specific Binding. Ligand stabilizes fold.

| TFPC (Off-Target) | Protein precipitates at 48°C (No shift) | Non-binder. Toxicity is likely off-target. |

Module 3: Cytotoxicity vs. Pharmacology

The Issue: The "Toxic" Hit

Users often observe cell death at 10-20 µM. Is this due to inhibiting the target, or is the


 group causing mitochondrial membrane depolarization?
Validation Protocol: The "Rescue" Experiment

Objective: Prove that the cytotoxicity is mechanism-dependent.

Method A: Target Overexpression

  • Transfect cells to overexpress the target protein.

  • Treat with TFPC.

  • Result: If the effect is on-target, the IC50 should increase (shift to the right) because there is more protein to inhibit (titration effect). If the IC50 is unchanged, the toxicity is off-target.

Method B: CRISPR/Cas9 Knockout (The Gold Standard)

  • Generate a CRISPR knockout (KO) of your target.

  • Treat WT and KO cells with TFPC.

  • Result:

    • On-Target: KO cells should be resistant to the drug (if the drug inhibits the target) or mimic the drug effect without drug addition.

    • Off-Target: If TFPC kills the KO cells with the same potency as WT cells, the drug is killing via a different mechanism (Off-Target).

Reference: Kaelin, W. G. (2017). Common pitfalls in validating drug targets. (See References [3])

Interactive FAQ

Q: I see fluorescence quenching in my kinase assay. Is TFPC interfering? A: Likely, yes. The pyridine ring can absorb UV/Vis light, and the


 group can facilitate stacking with fluorophores.
  • Action: Switch to a ratiometric assay (like TR-FRET) or a label-free method (Mass Spec/SPR) which is less susceptible to inner-filter effects than simple fluorescence intensity.

Q: My compound is insoluble in media but fine in DMSO. What is the limit? A: TFPC derivatives often crash out in aqueous media due to the lipophilic


.
  • Action: Do not exceed 0.5% DMSO final concentration. Check for precipitation using dynamic light scattering (DLS) or simple microscopy before running cellular assays. If you see crystals/precipitate, your data is invalid.

Q: Can TFPC inhibit CYP enzymes? A: Yes. Pyridine-containing compounds are notorious for coordinating with the Heme iron of Cytochrome P450s (CYP3A4 inhibition).

  • Action: Run a standard P450 inhibition screen early. This is a metabolic off-target, not necessarily a pharmacological one, but it affects in vivo dosing.

References

  • Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today, 11(13-14), 607-615.

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[4] Nature Protocols, 9(9), 2100-2122.

  • Kaelin, W. G. (2017). Common pitfalls in validating drug targets. Nature Reviews Cancer, 17, 424–440.

  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-mediated assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.

Disclaimer: This guide is for research purposes only. 5-(Trifluoromethyl)pyridine-3-carboxamide should be handled according to the SDS provided by your chemical vendor.

Sources

Validation & Comparative

Comparing the efficacy of 5-(Trifluoromethyl)pyridine-3-carboxamide with existing drugs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Therapeutic Potential of Nicotinamide Phosphoribosyltransferase (NAMPT) Modulation: A Comparative Analysis of Activation and Inhibition Strategies

In the landscape of modern drug discovery, the targeting of critical metabolic pathways represents a frontier of significant therapeutic promise. Among these, the Nicotinamide Adenine Dinucleotide (NAD+) salvage pathway, and its rate-limiting enzyme Nicotinamide Phosphoribosyltransferase (NAMPT), has emerged as a pivotal node for intervention in a spectrum of diseases, from neurodegenerative disorders to oncology. This guide provides a comprehensive comparison of the two opposing therapeutic strategies involving the NAMPT pathway: its activation for neuroprotective purposes and its inhibition for anti-cancer effects. We will use the neuroprotective agent P7C3-A20 as a key example of a NAMPT activator and a range of clinical-stage compounds as examples of NAMPT inhibitors. The chemical scaffold of 5-(Trifluoromethyl)pyridine-3-carboxamide, which is integral to many advanced bioactive molecules, will be discussed in the context of its utility in designing such modulators.

The Dual Face of NAMPT: A Critical Regulator of Cellular Viability

NAD+ is an essential coenzyme in cellular redox reactions, playing a fundamental role in energy metabolism, DNA repair, and cell survival.[1][2] The NAMPT-mediated salvage pathway is the primary route for NAD+ biosynthesis in mammals, recycling nicotinamide back into NAD+.[3][4] The dependence of various cell types on this pathway presents a unique therapeutic window. In the context of neurodegeneration, enhancing NAMPT activity can bolster neuronal resilience and survival by increasing NAD+ levels.[3][5] Conversely, many cancer cells exhibit heightened metabolic activity and an over-reliance on the NAMPT pathway for their proliferative needs.[6][7][8] This dependency makes them particularly vulnerable to NAMPT inhibition, which leads to NAD+ depletion and subsequent cell death.[1][2]

Part 1: NAMPT Activation for Neuroprotection

The neuroprotective agent P7C3-A20, a potent aminopropyl carbazole derivative, exemplifies the therapeutic potential of NAMPT activation.[5][9] Its discovery and mechanism of action have provided a compelling case for targeting the NAD+ salvage pathway to combat neuronal injury and degeneration.

Mechanism of Action of P7C3-A20

P7C3-A20 functions as a small-molecule activator of NAMPT.[5][10] By enhancing the enzymatic conversion of nicotinamide to nicotinamide mononucleotide (NMN), the direct precursor to NAD+, P7C3-A20 effectively increases intracellular NAD+ concentrations.[3][5] This restoration of NAD+ homeostasis supports mitochondrial function, enhances cellular energy metabolism, and confers resistance to stress-induced cell death.[5] While direct binding to NAMPT has been the proposed mechanism, some studies suggest that P7C3-A20 may interact with NAMPT transiently or indirectly to exert its effects.[11]

NAMPT_Activation cluster_Neuron Neuron P7C3_A20 P7C3-A20 NAMPT NAMPT P7C3_A20->NAMPT Activates NMN NMN NAMPT->NMN Catalyzes Nicotinamide Nicotinamide Nicotinamide->NAMPT Substrate NAD NAD+ NMN->NAD Synthesis Mitochondria Mitochondrial Function NAD->Mitochondria Supports Neuroprotection Neuroprotection & Survival Mitochondria->Neuroprotection Promotes NAMPT_Inhibition cluster_CancerCell Cancer Cell NAMPT_Inhibitor NAMPT Inhibitor (e.g., OT-82) NAMPT NAMPT NAMPT_Inhibitor->NAMPT Inhibits NAD NAD+ NAMPT->NAD Synthesis Metabolism Energy Metabolism (ATP Production) NAD->Metabolism Required for DNA_Repair DNA Repair (PARPs) NAD->DNA_Repair Required for Apoptosis Apoptosis (Cell Death) Metabolism->Apoptosis Disruption leads to DNA_Repair->Apoptosis Failure leads to

Caption: NAMPT inhibition in cancer cells blocks NAD+ synthesis, leading to apoptosis.

Efficacy of Existing NAMPT Inhibitors

Several NAMPT inhibitors have progressed to clinical trials, showing promise in various cancer models. [7][8]However, their clinical development has been challenged by dose-limiting toxicities, particularly thrombocytopenia. [12]

NAMPT Inhibitor Mechanism Status/Key Findings Reference
FK866 (APO866) First-in-class, non-competitive inhibitor. Showed preclinical promise but had limited efficacy and toxicity in early clinical trials. [12][13]
OT-82 Novel NAMPT inhibitor. Currently in Phase I trials for relapsed or refractory lymphoma. Shows promising preclinical efficacy in hematological cancer cell lines. [12][14][15]
KPT-9274 Dual inhibitor of NAMPT and PAK4. In Phase I trials for advanced solid tumors and non-Hodgkin's lymphoma. The dual mechanism may offer enhanced anti-tumor activity. [12][14]

| ATG-019 | Dual inhibitor of NAMPT and PAK4. | In Phase I trials for advanced solid tumors and non-Hodgkin's lymphoma. Investigated as a single agent and in combination with niacin to mitigate toxicity. | [14]|

Comparison with Standard Chemotherapy

NAMPT inhibitors offer a targeted approach to cancer therapy by exploiting the metabolic vulnerabilities of tumor cells. This contrasts with traditional cytotoxic chemotherapies that indiscriminately target all rapidly dividing cells, leading to significant side effects. The selectivity of NAMPT inhibitors for cancer cells with high NAD+ demand could translate to a better therapeutic index. [1][6]However, on-target toxicities in healthy tissues with high NAD+ turnover, such as hematopoietic cells, remain a significant hurdle. [4][12]Combination therapies, pairing NAMPT inhibitors with other anti-cancer agents, are being explored to enhance efficacy and reduce toxicity. [14]

Experimental Protocol: Cancer Cell Proliferation Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a NAMPT inhibitor on the proliferation of a cancer cell line (e.g., A2780 ovarian carcinoma).

Materials:

  • A2780 cancer cells

  • Cell culture medium and supplements

  • NAMPT inhibitor test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed A2780 cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the NAMPT inhibitor. Include a vehicle-only control. Incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the inhibitor concentration and use a non-linear regression to determine the IC50 value.

The Role of the Trifluoromethylpyridine Scaffold in NAMPT Modulator Design

The 5-(Trifluoromethyl)pyridine-3-carboxamide scaffold and its derivatives are of significant interest in medicinal chemistry. The inclusion of a trifluoromethyl (-CF3) group can profoundly enhance the pharmacological properties of a molecule. [16][17]It is strongly electron-withdrawing, which can alter the electronic properties of the pyridine ring and influence binding interactions with the target protein. [18]Furthermore, the -CF3 group often increases metabolic stability and lipophilicity, which can improve a drug's pharmacokinetic profile, including its ability to penetrate cell membranes and the blood-brain barrier. [16][17][19]These characteristics make the trifluoromethylpyridine moiety a valuable component in the design of both potent NAMPT activators and inhibitors.

Conclusion and Future Directions

The modulation of the NAMPT pathway offers two distinct and powerful therapeutic avenues. NAMPT activation, exemplified by P7C3-A20, holds immense promise for treating neurodegenerative diseases by bolstering neuronal energy metabolism. In contrast, NAMPT inhibition presents a targeted strategy to combat cancers that are highly dependent on NAD+ for their survival. While clinical development of NAMPT inhibitors has faced challenges related to toxicity, ongoing research into novel compounds, dual-target inhibitors, and combination therapies aims to improve their therapeutic index. [8][14]The strategic use of chemical scaffolds like trifluoromethylpyridine will be instrumental in developing next-generation NAMPT modulators with enhanced efficacy and safety profiles. [18][20]Further research into biomarkers to identify patient populations most likely to respond to these therapies will be crucial for their successful clinical translation.

References

  • P7C3-A20 - Wikipedia. (n.d.).
  • Wang, G., et al. (2014). P7C3 Neuroprotective Chemicals Function by Activating the Rate-limiting Enzyme in NAD Salvage. Cell, 158(6), 1324-1334.
  • Holm, R., et al. (2013). Nicotinamide Phosphoribosyltransferase Inhibitors, Design, Preparation, and Structure–Activity Relationship. Journal of Medicinal Chemistry, 56(22), 9118-9133.
  • Zhou, C., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 966535.
  • BioTech Scope. (2024). What are NAMPT inhibitors and how do they work?
  • Galli, U., et al. (2024). Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) in cancer: a patent review. Expert Opinion on Therapeutic Patents, 34(6), 435-449.
  • Patsnap Synapse. (2025). What NAMPT inhibitors are in clinical trials currently?
  • Weide, K. (2019). NAMPT activator P7C3: Monitoring the mechanism of action and identification of off-targets by cellular thermal shift assay. FAU Forschungen, Reihe B, Medizin, Pharmazie, Biologie, 20.
  • Russo, M., et al. (2023). Iminosugar-Based Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors as Potential Anti-Pancreatic Cancer Agents. Molecules, 28(14), 5413.
  • ResearchGate. (n.d.). NAMPT inhibitors in clinical trials. [Diagram].
  • Sass, J. B., et al. (2018). P7C3-A20 neuroprotection is independent of Wallerian degeneration in primary neuronal culture. PLoS ONE, 13(10), e0205939.
  • Audrito, V., et al. (2020). Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology, 11, 656.
  • Zhou, C., et al. (2022). Review of various NAMPT inhibitors for the treatment of cancer. Frontiers in Oncology, 12, 966535.
  • MedChemExpress. (n.d.). P7C3-A20 | Antiapoptotic/Neuroprotective Compound.
  • National Cancer Institute. (n.d.). Clinical Trials Using NAMPT Inhibitor OT-82.
  • Khan, I., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(20), 6954.
  • Yu, S., et al. (2023). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 16(2), 104477.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
  • Sigma-Aldrich. (n.d.). 5-(Trifluoromethyl)pyridine-3-carboxylic acid.
  • ChemicalBook. (n.d.). 5-(3-(trifluoromethyl)phenyl)pyridine-3-carboxamide.
  • Autech. (n.d.). 5-(Trifluoromethyl)nicotinic acid.
  • Uehara, F., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 177-189.
  • D'Amico, L., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 18(7), 945.
  • Wang, Q., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1069695.
  • YouTube. (2026, February 20). Respiratory Research Updates.
  • Wikipedia. (n.d.). Donafenib.
  • Wang, Q., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1069695.

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 5-(Trifluoromethyl)pyridine-3-carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Effect" in Pyridine Scaffolds

The 5-(trifluoromethyl)pyridine-3-carboxamide scaffold represents a privileged structural motif in modern medicinal chemistry, particularly for targets requiring high metabolic stability and blood-brain barrier (BBB) permeability. This guide objectively compares this scaffold against non-fluorinated pyridine and phenyl bioisosteres, focusing on two primary therapeutic areas: P2X7 receptor antagonism (Neuroinflammation) and VEGFR-2 inhibition (Oncology) .

Key Technical Advantage: The strategic placement of the trifluoromethyl (-CF


) group at the C5 position of the nicotinamide core serves a dual purpose:
  • Electronic Modulation: It lowers the pKa of the pyridine nitrogen, altering hydrogen bond acceptor capability.

  • Metabolic Blockade: It obstructs oxidative metabolism at a position prone to CYP450 attack, significantly extending half-life (

    
    ) compared to the unsubstituted pyridine or phenyl analogs.
    

Comparative SAR Analysis

Case Study A: P2X7 Receptor Antagonists (Neuroinflammation)

Context: P2X7 receptors drive neuroinflammation via the NLRP3 inflammasome. Early antagonists (e.g., adamantane amides) suffered from poor metabolic stability.[1][2] The shift to 5-(trifluoromethyl)pyridine-3-carboxamides (e.g., derived from GSK and Pfizer programs) marked a breakthrough in CNS penetrance.

Comparative Performance Data

Data sourced from Savall et al. and related optimization studies.

Feature5-CF

-Pyridine Analog
(Optimized)
2-Chlorobenzamide (Standard/Pfizer)Unsubstituted Pyridine (Precursor)
hP2X7 IC

(nM)
4.2 (High Potency)18.0>100
rP2X7 IC

(nM)
6.8258N/A
Microsomal Stability (

)
>60 min (High)~15 min (Low)<5 min
CNS Penetrance (B/P Ratio) 1.2 (Excellent)0.1 (Poor)0.3
CYP2C19 Inhibition LowHighModerate

SAR Insight: The "twist" conformation induced by the amide linkage is critical.[1] The 5-CF


 group not only provides lipophilicity for the binding pocket but also electronically deactivates the ring, preventing rapid oxidative clearance.
Case Study B: VEGFR-2 Inhibitors (Oncology)

Context: Nicotinamide derivatives are explored as Type II kinase inhibitors. The 5-CF


 group is compared here against standard chemotherapy (Doxorubicin) and non-fluorinated variants in MCF-7 breast cancer models.
Comparative Cytotoxicity Data

Data sourced from Malothu et al. (2025).

Compound Class5-CF

-Nicotinamide
5-Methyl-Nicotinamide Doxorubicin (Control)
MCF-7 IC

(µM)
8.70 ± 0.23 10.47 ± 0.419.06 ± 0.36
HeLa IC

(µM)
8.97 ± 0.31 11.87 ± 0.459.17 ± 0.39
Selectivity Index High (>10 vs Fibroblasts)ModerateLow (Toxic)

SAR Insight: The 5-CF


 derivative exhibits bioactivity comparable to Doxorubicin but with a potentially superior safety profile. The electron-withdrawing nature of the CF

enhances the acidity of the amide NH, strengthening the hydrogen bond with the hinge region of the kinase ATP pocket.

Visualization: Mechanisms and Workflows

Figure 1: P2X7-NLRP3 Signaling Pathway & Inhibition

This diagram illustrates the therapeutic intervention point of the 5-CF


 analogs.

P2X7_Pathway ATP Extracellular ATP P2X7 P2X7 Receptor (Cation Channel) ATP->P2X7 Activates K_Efflux K+ Efflux P2X7->K_Efflux Induces NLRP3 NLRP3 Inflammasome Assembly K_Efflux->NLRP3 Triggers Caspase1 Caspase-1 Activation NLRP3->Caspase1 Cleaves ProIL1B Pro-IL-1β Caspase1->ProIL1B Processes IL1B Mature IL-1β (Inflammation) ProIL1B->IL1B Release Antagonist 5-CF3-Pyridine Analog Antagonist->P2X7 Blocks

Caption: Mechanism of Action: 5-CF3 analogs block P2X7, preventing K+ efflux and subsequent NLRP3 inflammasome activation.

Figure 2: General Synthesis Workflow

A self-validating synthetic route for generating 5-CF


-nicotinamide libraries.

Synthesis_Workflow SM1 5-(Trifluoromethyl) nicotinic acid Coupling Amide Coupling (HATU, DIPEA, DMF) SM1->Coupling SM2 Amine (R-NH2) (Aryl/Heteroaryl) SM2->Coupling Intermed Crude Amide Coupling->Intermed RT, 12h Purification HPLC / Recrystallization Intermed->Purification Final 5-CF3-Nicotinamide Analog Purification->Final >95% Purity

Caption: Modular synthesis allows rapid diversification of the R-group while maintaining the 5-CF3 core.

Experimental Protocols

Protocol A: Chemical Synthesis (General Amide Coupling)

Objective: To synthesize 5-(trifluoromethyl)-N-aryl-nicotinamide derivatives with >95% purity.

  • Reagents Preparation:

    • Dissolve 5-(trifluoromethyl)nicotinic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature (RT) to activate the acid.

  • Coupling Reaction:

    • Add the appropriate Aryl/Heteroaryl Amine (1.1 equiv) to the reaction mixture.

    • Stir at RT for 12–16 hours under an inert atmosphere (

      
      ).
      
    • Checkpoint: Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[3]

  • Work-up:

    • Dilute mixture with Ethyl Acetate and wash sequentially with:

      • 1N HCl (to remove unreacted amine/DIPEA).

      • Saturated NaHCO

        
         (to remove unreacted acid).
        
      • Brine.

    • Dry organic layer over MgSO

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify via flash column chromatography (SiO

      
      ) or preparative HPLC (Water/Acetonitrile gradient).
      
    • Validation: Confirm structure via

      
      H-NMR and HRMS.[4]
      
Protocol B: Calcium Influx Assay (P2X7 Activity)

Objective: To determine the IC


 of synthesized analogs against hP2X7.
  • Cell Preparation:

    • Use HEK293 cells stably expressing human P2X7.

    • Seed cells in 96-well black-walled plates (50,000 cells/well) and incubate overnight.

  • Dye Loading:

    • Remove media and load cells with Fluo-4 AM calcium indicator dye in assay buffer (HBSS + 20 mM HEPES).

    • Incubate for 45 minutes at 37°C.

  • Compound Treatment:

    • Add test compounds (serial dilutions in DMSO, final <0.5%) to cells.

    • Incubate for 30 minutes at RT.

  • Stimulation & Measurement:

    • Place plate in FLIPR (Fluorometric Imaging Plate Reader).

    • Inject BzATP (agonist, EC

      
       concentration) to stimulate P2X7.
      
    • Record fluorescence intensity (Ex 488 nm / Em 525 nm) for 180 seconds.

  • Analysis:

    • Calculate % inhibition relative to Vehicle (0% inhibition) and Control Antagonist (100% inhibition).

    • Fit data to a 4-parameter logistic equation to derive IC

      
      .
      

References

  • Savall, B. M., et al. (2015).[5] "Synthesis, SAR, and Pharmacological Characterization of Brain Penetrant P2X7 Receptor Antagonists." ACS Medicinal Chemistry Letters, 6(6), 671–676. Link

  • Malothu, R. M., & Thalari, G. (2025).[4] "Synthesis of Small Molecule Library of Novel Nicotinamide Derivatives as Anticancer Agents and Computational Screening." ChemistrySelect, 10(1). Link

  • Bhat, A. (2024).[6] "An Outlook of the Structure Activity Relationship (SAR) of Naphthalimide Derivatives as Anticancer Agents." Current Medicinal Chemistry, 24(2), 96-116.[6] Link

  • Kuntzweiler, T. A., et al. (2001).[7] "Synthesis and structure-activity relationships of 5-substituted pyridine analogues." Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.[7] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.